(2R,3S)-boc-3-Phenylisoserine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAFCKLQJCZGAP-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426688 | |
| Record name | (2R,3S)-boc-3-Phenylisoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145514-62-1 | |
| Record name | (2R,3S)-boc-3-Phenylisoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2R,3S)-Boc-3-Phenylisoserine for Researchers and Drug Development Professionals
Introduction: (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine, commonly referred to as (2R,3S)-Boc-3-phenylisoserine, is a chiral non-proteinogenic amino acid of significant interest in the fields of medicinal chemistry and drug development. Its rigid structure and defined stereochemistry make it a valuable building block for the synthesis of complex molecules, most notably as a key precursor to the potent anti-cancer agent Paclitaxel (Taxol®) and its analogues. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure consists of a phenylisoserine backbone with a tert-butoxycarbonyl (Boc) protecting group on the amine. This Boc group is crucial for its application in peptide synthesis, as it can be readily removed under acidic conditions.
| Property | Value | Reference |
| IUPAC Name | (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid | [1] |
| CAS Number | 145514-62-1 | [1] |
| Molecular Formula | C₁₄H₁₉NO₅ | [1] |
| Molecular Weight | 281.30 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | 129-134 °C | [2] |
| Optical Rotation | [α]²⁰_D = +50 ± 2° (c=1 in 1N NaOH) | [2] |
| Purity | ≥99% (HPLC) | [2] |
Spectroscopic Data
¹H NMR Data for N-Benzoyl-(2R,3S)-3-phenylisoserine (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.9 | d | NH |
| 7.2-7.6 | m | Aromatic protons |
| 5.5 | d | H-3 |
| 4.4 | d | H-2 |
¹³C NMR Data for N-Benzoyl-(2R,3S)-3-phenylisoserine (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (Carboxyl) |
| ~167 | C=O (Amide) |
| 127-140 | Aromatic carbons |
| ~74 | C-2 |
| ~56 | C-3 |
Mass Spectrometry: The exact mass of this compound is 281.1263 g/mol . Mass spectrometry would typically show the molecular ion peak [M+H]⁺ at m/z 282.1336 and other fragments corresponding to the loss of the Boc group or other parts of the molecule.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of (2R,3S)-3-phenylisoserine derivatives involves the stereoselective opening of a corresponding epoxide. The Boc protecting group is then introduced to the free amine.
Example Protocol for a Related Synthesis (Hydrolysis of a β-Lactam):
-
Hydrolysis: Dissolve the starting β-lactam (e.g., a protected (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone) in a suitable solvent system such as ethanol/water.
-
Base Addition: Add a base, for example, lithium hydroxide (LiOH), to the solution and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired phenylisoserine derivative.
-
Boc Protection: The resulting amino acid is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Purification by High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound is typically performed using reverse-phase HPLC.
Example HPLC Protocol:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Role in Synthesis and Experimental Workflows
This compound is a critical intermediate in the semi-synthesis of Paclitaxel and is a valuable building block in solid-phase peptide synthesis (SPPS).
Paclitaxel Synthesis Pathway
(2R,3S)-3-Phenylisoserine derivatives are coupled with a protected baccatin III core to form the Paclitaxel structure. The Boc-protected version can be used in this coupling step, followed by deprotection.
Caption: Semi-synthesis of Paclitaxel.
Solid-Phase Peptide Synthesis (SPPS) Workflow
In SPPS, this compound can be incorporated into a growing peptide chain. The workflow involves sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.
Caption: Boc-SPPS cycle for amino acid incorporation.
Conclusion
This compound is a fundamentally important molecule for the synthesis of paclitaxel and its derivatives, as well as for the creation of novel peptides and peptidomimetics. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties and reactivity is crucial for its effective application in the laboratory and in the development of new therapeutic agents.
References
(2R,3S)-Boc-3-Phenylisoserine: A Technical Guide for Drug Development Professionals
(2R,3S)-tert-butoxycarbonyl-3-Phenylisoserine , with the CAS number 145514-62-1 , is a chiral amino acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its specific stereochemistry and the presence of a Boc protecting group make it a valuable intermediate in medicinal chemistry, particularly in the development of taxane-based anticancer agents. This technical guide provides a comprehensive overview of its chemical properties, applications, and synthesis methodologies for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
(2R,3S)-Boc-3-Phenylisoserine is an off-white crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) group protects the amino functionality, enhancing its stability and facilitating its use in peptide synthesis and other coupling reactions.[3] The phenyl group at the 3-position imparts hydrophobic characteristics, influencing its solubility and interactions within biological systems.[3]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 145514-62-1 | [1][4] |
| Molecular Formula | C₁₄H₁₉NO₅ | [1][4] |
| Molecular Weight | 281.31 g/mol | [1][5] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 129-134 °C | [1] |
| Optical Rotation | [a]D²⁰ = +50 ± 2° (c=1 in 1N NaOH) | [1] |
| Appearance | Off-white powder | [1] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [6] |
| Boiling Point | 470.4 ± 45.0 °C (Predicted) | [6] |
| Storage Conditions | 0-8°C | [1][7] |
Synonyms: This compound is also known by several other names, including:
-
(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid[3]
-
(2R,3S)-3-t-butoxycarbonylamino-2-hydroxy-3-phenylpropanoic acid[2]
Applications in Pharmaceutical Development
The primary application of this compound lies in its role as a key intermediate in the synthesis of taxane derivatives, a class of potent anti-cancer drugs.[11][12]
-
Synthesis of Docetaxel: It is a crucial building block for the side chain of Docetaxel, a semi-synthetic taxane used in the treatment of various cancers.[3][5][9] The specific (2R,3S) stereochemistry is essential for the biological activity of the final drug molecule, as it dictates the interaction with its target, tubulin.[3]
-
Peptide Synthesis: As a protected amino acid derivative, it is utilized in the synthesis of peptides, particularly for developing biologically active compounds and pharmaceuticals.[1] The Boc protecting group allows for controlled peptide bond formation.[1][3]
-
Drug Discovery: Its unique structure is leveraged in the design of novel drug candidates targeting specific biological pathways.[1] Researchers utilize it to create complex molecular architectures for innovative drug design and development.[1]
Synthesis Methodologies
The asymmetric synthesis of N-protected (2R,3S)-3-phenylisoserine derivatives is a critical step in the production of taxane-based drugs. Two notable methods for achieving the desired stereochemistry are the Ojima β-Lactam Asymmetric Synthesis and the Sharpless Asymmetric Dihydroxylation.
Ojima β-Lactam Asymmetric Synthesis
This method is renowned for its high diastereoselectivity and enantioselectivity, proceeding through a chiral β-lactam intermediate.[13] The key steps involve a [2+2] cycloaddition followed by hydrolysis.[13]
Experimental Protocol:
-
Formation of Chiral Imine: A chiral amino ester (e.g., (S)-ethyl lactate) is reacted with an appropriate aldehyde.[13]
-
[2+2] Cycloaddition: The chiral imine undergoes a [2+2] cycloaddition with a ketene to form a chiral β-lactam.[13]
-
Purification: The crude product is purified by column chromatography on silica gel.[13]
-
Hydrolysis of the β-Lactam: The purified chiral β-lactam is dissolved in a mixture of ethanol and water. Lithium hydroxide (LiOH) is added as a base, and the mixture is stirred at room temperature for 2-4 hours.[13]
-
Neutralization and Extraction: The reaction mixture is neutralized with a dilute acid (e.g., 1N HCl) and the product is extracted with ethyl acetate.[13]
-
Final Product Isolation: The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.[13]
-
Saponification: The crude ethyl ester is dissolved in a mixture of THF and water, and LiOH is added. After the reaction is complete, the mixture is acidified with 1N HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the final product, which can be further purified by recrystallization.[13]
Caption: Ojima β-Lactam Synthesis Workflow.
Sharpless Asymmetric Dihydroxylation
This highly reliable and enantioselective method is used to synthesize chiral diols from prochiral olefins.[13] In the context of the Taxol side chain, ethyl cinnamate is the starting material.[13]
Experimental Protocol:
-
Asymmetric Dihydroxylation: Ethyl cinnamate is subjected to Sharpless asymmetric dihydroxylation conditions (using AD-mix-β) to produce a chiral diol.[13]
-
Conversion to Final Product: The resulting chiral diol is then converted through a series of steps (not detailed in the provided search results) to yield N-Benzoyl-(2R,3S)-3-phenylisoserine.[13]
Caption: Sharpless Asymmetric Dihydroxylation Workflow.
Analytical Data
While comprehensive raw analytical data such as NMR and HPLC spectra are not publicly available in the search results, several suppliers indicate that this information is available upon request.[14][15] The purity of the compound is typically determined by HPLC to be ≥ 99%.[1]
Conclusion
This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the utility of the Boc protecting group make it indispensable for the synthesis of complex drug molecules, most notably the anticancer agent Docetaxel. The established synthetic routes, such as the Ojima β-Lactam synthesis and Sharpless Asymmetric Dihydroxylation, provide reliable methods for its production with high stereochemical control. This guide provides a foundational understanding of this key intermediate for professionals engaged in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (2R,3S)-3-t-butoxy-carbonylamino-2-hydroxy-3-phenylpropinacid CAS 145514-62-1 [homesunshinepharma.com]
- 3. CAS 145514-62-1: this compound [cymitquimica.com]
- 4. This compound | C14H19NO5 | CID 7010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. chembk.com [chembk.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. clearsynth.com [clearsynth.com]
- 10. clearsynth.com [clearsynth.com]
- 11. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 12. 01-A-4530 - 2r3s-boc-3-phenylisoserine | 145514-62-1 [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. 145514-62-1 | Boc-(2R,3S)-3-Phenylisoserine | Aryls | Ambeed.com [ambeed.com]
- 15. 1352786-20-9|(2R,3S)-N-BOc-3-phenylisoserine methyl ester|BLD Pharm [bldpharm.com]
A Technical Guide to the Molecular Weight of (2R,3S)-boc-3-Phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of (2R,3S)-boc-3-Phenylisoserine, a critical parameter for professionals engaged in peptide synthesis, medicinal chemistry, and pharmaceutical development. Accurate molecular weight is fundamental for stoichiometric calculations in synthesis, quantitative analysis, and structural elucidation.
This compound, also known as (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid, is a protected amino acid derivative.[1] Its defined stereochemistry and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it a valuable building block in the synthesis of complex bioactive molecules, including peptide-based therapeutics.[1][2][3]
Molecular Weight Determination
The molecular weight of a compound is determined from its chemical formula, which enumerates the number of atoms of each element present in one molecule.
1.1. Chemical Formula
The established chemical formula for this compound is C₁₄H₁₉NO₅ .[2][3][4][5] This formula indicates that each molecule is composed of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.
1.2. Calculation Protocol
The average molecular weight is calculated by summing the atomic weights of all constituent atoms. The protocol is as follows:
-
Identify Constituent Elements: From the molecular formula (C₁₄H₁₉NO₅), the elements are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
-
Determine Atom Count: Count the number of atoms for each element.
-
Assign Standard Atomic Weights: Utilize the standard atomic weight for each element, which represents the weighted average of the masses of its naturally occurring isotopes.
-
Calculate Total Mass Contribution: For each element, multiply its atom count by its standard atomic weight.
-
Summation: Sum the total mass contributions of all elements to obtain the final average molecular weight of the compound.
1.3. Data Summary
The following table summarizes the calculation of the average molecular weight for this compound.
| Element | Atomic Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 5 | 15.999 | 79.995 |
| Total | 281.308 |
Based on this protocol, the calculated average molecular weight is 281.31 g/mol .[2][3] This value is consistent with figures published in chemical catalogs and databases.[4][5] For high-resolution mass spectrometry applications, the monoisotopic mass, which is calculated using the mass of the most abundant isotope for each element, is 281.12632271 Da.[4]
Visualization of Calculation Workflow
The logical flow for determining the molecular weight from the chemical formula is illustrated in the following diagram.
References
Solubility Profile of (2R,3S)-Boc-3-Phenylisoserine in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine in dimethyl sulfoxide (DMSO). (2R,3S)-Boc-3-phenylisoserine is a critical chiral building block in the synthesis of various biologically active compounds, most notably as a precursor to the side chain of the anticancer drug Paclitaxel (Taxol)[1][2]. Its solubility in DMSO is a crucial parameter for its use in various research and development applications, including peptide synthesis and drug discovery[3][4].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These characteristics are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₅ | [3] |
| Molecular Weight | 281.31 g/mol | [3] |
| CAS Number | 145514-62-1 | [3][5] |
| Appearance | Off-white powder | [3] |
| Melting Point | 129-134 °C | [3][4] |
| Purity | ≥ 99% (HPLC) | [3] |
| Optical Rotation | [a]D²⁰ = +50 ± 2º (c=1 in 1N NaOH) | [3] |
Experimental Protocol for Determining Maximum Solubility in DMSO
The following protocol describes a reliable method to determine the maximum solubility of this compound in DMSO at room temperature. This method is adapted from standard laboratory procedures for solubility assessment of novel compounds[6].
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.
-
If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed and remains.
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to ensure that equilibrium is reached.
-
Gently agitate the solution periodically during this incubation period.
-
-
Separation of Undissolved Solid:
-
Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent in which this compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile).
-
Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Visible Spectroscopy.
-
Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use and analysis of this compound.
Caption: Workflow for determining the maximum solubility of a compound in DMSO.
Caption: Simplified pathway for the semi-synthesis of Paclitaxel.
References
- 1. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C14H19NO5 | CID 7010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic Acid: A Key Building Block for Taxane-Based Therapeutics
Abstract: This technical guide provides a comprehensive overview of (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid, a chiral organic compound of significant importance in the pharmaceutical industry. Also known by its synonym, Boc-(2R,3S)-3-phenylisoserine, this molecule serves as a critical advanced intermediate for the semi-synthesis of taxane-based anticancer agents, most notably Docetaxel (Taxotere®). This document details its chemical structure, physicochemical properties, and its pivotal role in drug development. It includes a representative experimental protocol for its application in synthesis and illustrates key workflows and mechanisms of action using diagrammatic representations for researchers, scientists, and drug development professionals.
Introduction
(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid is a non-proteinogenic amino acid derivative distinguished by its specific stereochemistry and the presence of a tert-butyloxycarbonyl (Boc) protecting group. Its structure, featuring a phenyl group and vicinal amino and hydroxyl functionalities, makes it a valuable and highly sought-after chiral building block in complex organic synthesis.[1][2]
The primary significance of this compound lies in its role as the C-13 side-chain precursor in the semi-synthesis of Docetaxel, a potent chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[3][4][5] The precise (2R,3S) configuration of the stereocenters in this side-chain is crucial for the pharmacological activity of the final drug product, as it dictates the binding affinity to β-tubulin.[3] This guide elucidates the core technical aspects of this molecule, from its fundamental properties to its application in the manufacturing of life-saving therapeutics.
Chemical Structure and Physicochemical Properties
The molecular structure consists of a phenylpropanoic acid backbone with a hydroxyl group at the C-2 position and a Boc-protected amine at the C-3 position. The stereochemical descriptors (2R, 3S) define the absolute configuration of the two chiral centers.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid |
| Synonym | Boc-(2R,3S)-3-Phenylisoserine[1][6][7] |
| CAS Number | 145514-62-1[6][7][8] |
| Molecular Formula | C14H19NO5[6][7][8] |
| Molecular Weight | 281.30 g/mol [6][7][9] |
| SMILES | O--INVALID-LINK--NC(OC(C)(C)C)=O">C@HC(O)=O[6][8] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to Off-White Crystalline Powder | [10] |
| Purity | >99% (Commercially Available) | [10] |
| Density (Predicted) | 1.239 ± 0.06 g/cm³ | [11] |
| Boiling Point (Predicted) | 470.4 ± 45.0 °C at 760 mmHg | [11] |
| Flash Point (Predicted) | 238.3 °C | [11] |
| Vapor Pressure (Predicted) | 1.19E-09 mmHg at 25°C | [11] |
| Refractive Index (Predicted) | 1.547 | [11] |
Spectral Characterization
While detailed, publicly archived experimental spectra for this specific compound are limited, its structure allows for the prediction of key signals. Comprehensive analytical data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are typically available from commercial suppliers upon request via a Certificate of Analysis.[8]
Table 3: Predicted ¹H and ¹³C NMR Spectral Features
| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |
| ¹H NMR | ~7.20 - 7.40 (m, 5H) | Phenyl ring protons (-C₆H₅) |
| ~5.10 - 5.20 (d, 1H) | Proton at C3 (-CH-NHBoc) | |
| ~4.20 - 4.30 (d, 1H) | Proton at C2 (-CH-OH) | |
| ~1.30 - 1.40 (s, 9H) | tert-Butyl protons of Boc group (-C(CH₃)₃) | |
| ¹³C NMR | ~170 - 175 | Carboxylic acid carbon (-COOH) |
| ~155 - 157 | Carbonyl carbon of Boc group (-NH-C O-O-) | |
| ~138 - 140 | Quaternary phenyl carbon (C1' of phenyl ring) | |
| ~126 - 129 | Phenyl ring carbons | |
| ~80 - 82 | Quaternary carbon of Boc group (-C (CH₃)₃) | |
| ~74 - 76 | Carbon at C2 (-C H-OH) | |
| ~55 - 58 | Carbon at C3 (-C H-NHBoc) | |
| ~28 - 29 | Methyl carbons of Boc group (-C(C H₃)₃) |
Synthesis and Application in Drug Manufacturing
This compound is typically synthesized via methods that ensure high stereochemical purity, such as the resolution of racemic mixtures or asymmetric synthesis routes.[2] Its most critical application is the esterification to the C-13 hydroxyl group of a protected baccatin III core, a key step in the semi-synthesis of Docetaxel.
Experimental Protocol: Esterification of the Side-Chain to a Protected Baccatin III Core
This protocol is a representative example of the coupling reaction central to Docetaxel synthesis. The specific protecting groups on the baccatin core may vary.
Objective: To couple the (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid side-chain with a protected baccatin III derivative (e.g., 7-O-triethylsilylbaccatin III).
Materials:
-
(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid
-
7-O-triethylsilylbaccatin III
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the (2R,3S)-acid side-chain (approx. 1.5 equivalents) and 7-O-triethylsilylbaccatin III (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMAP (approx. 0.2 equivalents) to the solution.
-
Add the coupling agent, DCC (approx. 1.5 equivalents), to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected Docetaxel intermediate.
Role in Oncology and Mechanism of Action of the Resulting Drug
While (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid is not itself a pharmacologically active agent, its structural and stereochemical integrity is fundamental to the anticancer activity of Docetaxel.[3] The final drug, Docetaxel, exerts its potent cytotoxic effects by disrupting the microtubule network within cancer cells, which is essential for cell division and other vital cellular functions.
Mechanism of Action:
-
Binding: Docetaxel binds to the β-subunit of tubulin, the protein building block of microtubules.[12]
-
Stabilization: This binding promotes the polymerization of tubulin into excessively stable, non-functional microtubules and simultaneously inhibits their depolymerization.[4][12]
-
Cell Cycle Arrest: The disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing mitosis.
-
Apoptosis: Ultimately, this mitotic arrest triggers programmed cell death (apoptosis), leading to the death of the cancer cell.[4]
Summary
(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid is a compound of immense value to the pharmaceutical sector. Its significance is not derived from intrinsic biological activity but from its indispensable role as a high-purity, stereochemically defined building block. As the key side-chain for Docetaxel, it is integral to the manufacturing of a frontline chemotherapy drug, underscoring the critical link between advanced organic synthesis and modern medicine. This guide has provided a technical foundation for understanding its properties, applications, and the mechanism of the powerful therapeutic it helps create.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 11C-Labeled 1,7β,10β-trihydroxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-{(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate} - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. scbt.com [scbt.com]
- 8. 145514-62-1 | Boc-(2R,3S)-3-Phenylisoserine | Aryls | Ambeed.com [ambeed.com]
- 9. scbt.com [scbt.com]
- 10. 01-A-4530 - 2r3s-boc-3-phenylisoserine | 145514-62-1 [cymitquimica.com]
- 11. chembk.com [chembk.com]
- 12. Combination treatment of docetaxel with caffeic acid phenethyl ester suppresses the survival and the proliferation of docetaxel-resistant prostate cancer cells via induction of apoptosis and metabolism interference - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of (2R,3S)-Boc-3-Phenylisoserine in the Synthesis of Taxol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, commercially known as Taxol, is a potent anti-cancer agent widely used in the treatment of various malignancies. Its complex molecular architecture, particularly the C-13 ester side chain, is essential for its therapeutic activity. This technical guide provides an in-depth analysis of the pivotal role of the protected amino acid, (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine ((2R,3S)-Boc-3-phenylisoserine), in the semi-synthesis of Taxol. The specific stereochemistry of this side chain is critical for the biological efficacy of Paclitaxel, and its synthesis and subsequent attachment to the baccatin III core represent a significant challenge in medicinal chemistry.[1][2] This document will explore the primary synthetic strategies, present quantitative data, detail experimental protocols, and visualize the chemical workflows involved in the incorporation of this vital component.
The Significance of the C-13 Side Chain
The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is a critical component for the biological activity of Taxol.[1][2] Structure-activity relationship studies have demonstrated that the (2'R, 3'S) configuration of the side chain is essential for high antitumor activity. The 2'-hydroxyl group and the N-benzoyl group are also vital for binding to β-tubulin, which is the primary mechanism of action for Taxol. This binding stabilizes microtubules, leading to cell cycle arrest and apoptosis.
Synthetic Strategies for this compound and its Analogs
The stereochemically dense nature of the Taxol side chain has led to the development of several innovative synthetic routes. The most prominent among these are the Ojima-Holton β-Lactam method and the Mukaiyama Aldol Addition.
The Ojima-Holton β-Lactam Method
The Ojima-Holton method is a widely adopted and robust strategy that provides excellent stereocontrol in the synthesis of the Taxol side chain.[2] This approach involves the [2+2] cycloaddition of a chiral enolate with an imine to form a β-lactam, which serves as a precursor to the desired phenylisoserine derivative.
References
The Strategic Integration of Phenylisoserine Derivatives in Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation, enabling the development of peptidomimetics with enhanced therapeutic properties. Among these, phenylisoserine and its derivatives have emerged as a versatile class of building blocks. Their unique structural features, including a β-amino acid backbone and a phenyl group, offer a powerful tool to modulate peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the applications of phenylisoserine derivatives in peptide synthesis, from the preparation of key building blocks to their integration into complex peptide structures and the subsequent biological implications.
Core Applications of Phenylisoserine Derivatives
The utility of phenylisoserine derivatives in peptide synthesis is multifaceted, primarily revolving around their roles as:
-
Conformational Constraints: The β-amino acid structure of phenylisoserine introduces a significant conformational rigidity into the peptide backbone. This constraint can be exploited to stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity.
-
Proteolytic Stability: Peptides incorporating β-amino acids like phenylisoserine exhibit increased resistance to enzymatic degradation by proteases. This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.
-
Pharmacophore Scaffolds: The phenylisoserine framework serves as a valuable scaffold for the presentation of functional groups in a defined spatial orientation. This is particularly evident in the synthesis of the side chain of the potent anticancer agent Taxol (Paclitaxel), where (2R,3S)-N-benzoyl-3-phenylisoserine is essential for its microtubule-stabilizing activity.
-
Peptidomimicry: Phenylisoserine derivatives are employed to create peptidomimetics that mimic the structure and function of natural peptides while possessing improved pharmacological properties. These can be designed to target a wide array of biological targets, including enzymes and protein-protein interfaces.
Data Presentation: A Quantitative Comparison of Synthetic Methodologies
The successful incorporation of phenylisoserine derivatives into peptides hinges on the selection of appropriate synthetic strategies. The following table summarizes quantitative data from various studies, offering a comparative look at the efficiency of different methods.
| Peptide Sequence/Derivative | Synthesis Method | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| Hexa-β-peptide (N-Boc, O-TBS) | Solution-phase | TBTU/HOBt | >80 (overall) | >95 (HPLC) | [1] |
| Taxol Side Chain Analogue | Asymmetric Synthesis | Ester enolate-imine cyclocondensation | Excellent | Not specified | |
| NBC112 Peptide | Manual SPPS | Not specified | 64 (specific) | >95 (HPLC) | [2] |
| NBC112 Peptide | Microwave-assisted SPPS | Not specified | 43 (specific) | >95 (HPLC) | [2] |
| NBC759 Peptide | Manual SPPS | Not specified | 78 (specific) | >95 (HPLC) | [2] |
| Thymosin α1 (32-mer) | Fmoc SPPS | Not specified | 33.2 (total) | >98.8 (HPLC) | [3] |
| Dipeptide 12 | Isonitrile-mediated SPPS | t-BuNC/HOBt | 94 | Not specified | [4] |
Experimental Protocols
Synthesis of Fmoc-(2R,3S)-phenylisoserine(tBu)-OH
This protocol is adapted from established methods for the synthesis of similar protected amino acids, such as Fmoc-N-Me-AA-OH and Fmoc-Tyr(tBu)-OH.[5][6] It involves the protection of the hydroxyl group as a tert-butyl ether followed by the protection of the amino group with an Fmoc group.
Materials:
-
(2R,3S)-3-Phenylisoserine
-
Isobutylene
-
Dichloromethane (DCM)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
O-tert-butylation:
-
Suspend (2R,3S)-3-phenylisoserine in DCM in a pressure vessel.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture and add liquid isobutylene.
-
Seal the vessel and stir at room temperature for 48-72 hours.
-
Carefully vent the vessel, and quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain O-tert-butyl-(2R,3S)-3-phenylisoserine.
-
-
N-Fmoc protection:
-
Dissolve the O-tert-butyl-(2R,3S)-3-phenylisoserine in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield Fmoc-(2R,3S)-phenylisoserine(tBu)-OH.
-
The product can be further purified by column chromatography or recrystallization.
-
References
- 1. Phenylisoserine: a versatile amino acid for the construction of novel beta-peptide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. frontiersin.org [frontiersin.org]
The Chiral Synthesis of Paclitaxel's Side Chain Precursor: An In-Depth Technical Guide
Introduction
Paclitaxel, commercially known as Taxol, remains one of the most effective and widely used chemotherapeutic agents for the treatment of various cancers, including ovarian, breast, and lung cancer. Its unique mode of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The paclitaxel molecule consists of a complex diterpenoid core, baccatin III, and a C-13 ester side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. This side chain is crucial for its potent anticancer activity. The semi-synthesis of paclitaxel, which involves the esterification of the readily available baccatin III with a synthetically prepared chiral side chain precursor, is the most commercially viable route for its production.
This technical guide provides a comprehensive overview of the core methodologies developed for the chiral synthesis of the paclitaxel side chain precursor. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of prominent synthetic strategies, detailed experimental protocols for key reactions, and a summary of their efficiencies.
Key Asymmetric Strategies for the Synthesis of the Paclitaxel Side Chain Precursor
Several innovative and efficient asymmetric strategies have been developed to synthesize the N-benzoyl-(2R,3S)-3-phenylisoserine precursor with high stereocontrol. The primary challenge lies in the stereoselective formation of the two contiguous chiral centers at the C2' and C3' positions. This guide focuses on four major approaches: the Ojima-Holton β-Lactam method, the Sharpless Asymmetric Dihydroxylation, the Jacobsen Catalytic Asymmetric Epoxidation, and organocatalytic methods, particularly using L-Proline.
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on factors such as stereoselectivity, overall yield, number of steps, and the availability and cost of starting materials and reagents. The following table summarizes the key quantitative data for the discussed synthetic routes, allowing for a direct comparison of their efficacy.
| Synthetic Route | Key Chiral Step | Starting Material(s) | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) |
| Ojima-Holton β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic Acid, Benzaldehyde | ~6 | Moderate | >98%[1] |
| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate | ~4 | High | >99%[1] |
| Jacobsen Catalytic Asymmetric Epoxidation | Asymmetric Epoxidation | cis-Ethyl Cinnamate | ~4 | Good | 93%[1] |
| L-Proline Catalyzed Asymmetric Synthesis | Asymmetric α-amination/Mannich Reaction | 3-Oxo-3-phenylpropanoate / Aldehydes and Imines | Variable | Moderate to Good | 92-99%[2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key transformations in the synthesis of the paclitaxel side chain precursor.
Ojima-Holton β-Lactam Method
This robust and widely adopted strategy provides excellent stereocontrol through a chiral auxiliary-mediated [2+2] cycloaddition to form a β-lactam intermediate, which is subsequently opened to yield the desired phenylisoserine derivative.[1]
Experimental Workflow: Ojima-Holton β-Lactam Method
Caption: Workflow for the Ojima-Holton β-Lactam synthesis.
Key Experimental Steps:
-
Preparation of the Chiral Ester: Glycolic acid is first protected (e.g., as its benzyl ether), then converted to the corresponding acid chloride. This is subsequently reacted with a chiral auxiliary, such as (-)-trans-2-phenyl-1-cyclohexanol, in the presence of a base (e.g., pyridine) in an aprotic solvent (e.g., CH₂Cl₂) to form the chiral ester.[1]
-
Formation of the Lithium Enolate: The chiral ester is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (typically 1.1 equivalents) in THF is added dropwise to generate the lithium enolate.[1]
-
[2+2] Cycloaddition: To the enolate solution at -78 °C, a solution of N-(trimethylsilyl)benzaldimine (1.2 equivalents) in THF is added. The reaction mixture is stirred at this temperature for several hours until the reaction is complete (monitored by TLC). This step affords the desired cis-β-lactam with high diastereoselectivity.[1]
-
Deprotection and N-Benzoylation: The trimethylsilyl protecting group on the nitrogen is removed under mild acidic conditions. The resulting secondary amine is then benzoylated using benzoyl chloride in the presence of a base like pyridine to yield the N-benzoyl-β-lactam.[1]
-
Ring Opening: The purified N-benzoyl-β-lactam is dissolved in a mixture of methanol and THF. A solution of lithium hydroxide (LiOH) in water is added, and the mixture is stirred at room temperature to effect the ring opening of the lactam, yielding the lithium salt of the protected paclitaxel side chain. Acidic workup provides the desired N-benzoyl-(2R,3S)-3-phenylisoserine precursor.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation offers a highly efficient and enantioselective route to the paclitaxel side chain by installing the two key stereocenters in a single step from a prochiral olefin, typically ethyl cinnamate.[1]
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation route.
Key Experimental Steps:
-
Asymmetric Dihydroxylation: To a vigorously stirred biphasic mixture of tert-butanol and water at 0 °C, AD-mix-β is added, followed by methanesulfonamide. Ethyl cinnamate is then added, and the reaction is stirred at 0 °C for 12-24 hours. The reaction is quenched by the addition of sodium sulfite, and the mixture is stirred for another hour. The product, a chiral diol, is extracted with an organic solvent (e.g., ethyl acetate). This reaction typically proceeds with excellent enantioselectivity (>99% ee).[1]
-
Cyclic Sulfite Formation and Ring Opening: The purified diol is dissolved in an aprotic solvent (e.g., CH₂Cl₂) and treated with thionyl chloride in the presence of a base (e.g., pyridine) to form a cyclic sulfite. This intermediate is then subjected to nucleophilic ring-opening with sodium azide in a polar aprotic solvent (e.g., DMF) to yield an azido alcohol intermediate.[1]
-
Reduction and N-Benzoylation: The azide group is reduced to a primary amine, commonly through catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst). The resulting amino alcohol is then N-benzoylated using benzoyl chloride and a base to afford the final protected side chain precursor.[1]
Jacobsen Catalytic Asymmetric Epoxidation
This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of an olefin, which is then opened to generate the desired amino alcohol stereochemistry.
Experimental Workflow: Jacobsen Epoxidation
Caption: Workflow for the Jacobsen Catalytic Asymmetric Epoxidation route.
Key Experimental Steps:
-
Asymmetric Epoxidation: cis-Ethyl cinnamate is dissolved in a suitable solvent such as dichloromethane. A catalytic amount of Jacobsen's catalyst ((R,R)-Mn(salen)Cl) is added, followed by a phase-transfer catalyst and an oxidant, typically buffered aqueous sodium hypochlorite (bleach). The reaction is stirred at low temperature (e.g., 0 °C) until the starting material is consumed. The resulting chiral epoxide is obtained with good enantioselectivity (typically around 93% ee).[1]
-
Epoxide Ring Opening: The purified chiral epoxide is subjected to regioselective ring-opening at the benzylic position with a nitrogen nucleophile. This can be achieved using ammonia or, more commonly, a protected amine source like benzylamine, followed by deprotection. This step establishes the C3' amino functionality with the desired stereochemistry.
-
N-Benzoylation: The final step involves the N-benzoylation of the resulting amino alcohol to furnish the protected paclitaxel side chain precursor.
L-Proline Catalyzed Asymmetric Synthesis
Organocatalysis, particularly using the chiral amino acid L-proline, has emerged as a powerful tool for the asymmetric synthesis of the paclitaxel side chain precursor. These methods often involve asymmetric Mannich-type reactions or α-aminations.
Logical Relationship: L-Proline Catalysis
Caption: Logical flow of an L-Proline catalyzed Mannich reaction.
Key Experimental Steps (Representative Mannich Reaction):
-
Reaction Setup: In a suitable solvent such as DMSO or an alcohol, the starting aldehyde (e.g., a protected hydroxyacetaldehyde derivative) and the N-acyl imine (generated in situ from benzaldehyde and benzamide) are combined.
-
Organocatalysis: A catalytic amount of (R)-proline (typically 10-30 mol%) is added to the mixture. The reaction is stirred at room temperature for an extended period (24-72 hours). The proline catalyst facilitates the formation of a chiral enamine from the aldehyde, which then undergoes a highly enantioselective Mannich reaction with the imine.
-
Oxidation and Protection: The resulting β-amino aldehyde adduct is then oxidized to the corresponding carboxylic acid using a mild oxidant (e.g., Pinnick oxidation). Subsequent protection of the hydroxyl group, if necessary, yields the final protected side chain precursor with high enantiomeric excess (92-99% ee).[2]
Conclusion
The chiral synthesis of the paclitaxel side chain precursor is a testament to the ingenuity of synthetic organic chemistry. The methods outlined in this guide—the robust β-lactam approach, the highly efficient asymmetric dihydroxylation and epoxidation, and the elegant organocatalytic strategies—each offer distinct advantages. The choice of a particular route will be guided by the specific requirements of the research or production setting, including scale, cost, and desired stereochemical purity. The continued development of even more efficient and sustainable methods for the synthesis of this critical pharmacophore remains an active and important area of research in the field of drug development.
References
A Technical Guide to the Physical Properties and Storage of (2R,3S)-Boc-3-Phenylisoserine
(2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine , a key chiral building block in organic synthesis, particularly in the preparation of taxane-based anticancer agents, requires precise handling and storage to maintain its chemical integrity. This guide provides an in-depth overview of its physical characteristics and recommended storage protocols, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
(2R,3S)-Boc-3-Phenylisoserine is an amino acid derivative whose stability and reactivity are significantly influenced by its physical state and purity.
| Property | Value | Source(s) |
| Appearance | Off-white powder | [1][2] |
| Melting Point | 129-134 ºC | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₅ | [1][3] |
| Molecular Weight | 281.31 g/mol | [1] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Optical Rotation | [a]D20 = +50 ± 2º (c=1 in 1N NaOH) | [1][2] |
Experimental Protocols
Standard laboratory procedures are employed to determine the physical properties of this compound, ensuring consistency and accuracy in its characterization.
1. Determination of Physical Appearance:
-
Objective: To visually assess the color and form of the compound.
-
Methodology:
-
A small, representative sample of the substance is placed on a clean, white watch glass or in a clear, colorless vial.
-
The sample is observed under diffuse, natural, or artificial white light against a white background.
-
The color (e.g., white, off-white, crystalline) and form (e.g., powder, crystalline solid) are recorded.
-
2. Melting Point Determination (Capillary Method):
-
Objective: To determine the temperature range over which the solid compound melts to a liquid.
-
Methodology:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
-
Storage and Handling
Proper storage is critical to prevent degradation and maintain the purity of this compound.
Recommended Storage Conditions:
The compound should be stored at 0-8°C .[1][2] This refrigerated condition helps to minimize potential degradation pathways, such as hydrolysis of the Boc-protecting group or other temperature-sensitive reactions. For long-term storage, some sources suggest even lower temperatures, such as -20°C for up to a month or -80°C for six months, particularly when the compound is in solution.[4] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.
The following diagram illustrates the relationship between the compound's properties and the necessary storage considerations.
Caption: Logical workflow from compound properties to storage recommendations.
References
The Crucial Role of the (2R,3S)-Boc-3-Phenylisoserine Side Chain in the Mechanism of Action of Paclitaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of paclitaxel, with a specific focus on the indispensable role of its C-13 side chain, derived from (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine. Paclitaxel is a cornerstone of chemotherapy, and understanding its molecular interactions is paramount for the development of novel, more effective taxane-based therapeutics.
Introduction: The Centrality of the Phenylisoserine Side Chain
Paclitaxel, a complex diterpenoid natural product, exerts its potent anticancer effects by binding to and stabilizing microtubules. This action disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2][3] The result is a halt in the cell cycle at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[1][4]
The paclitaxel molecule is composed of a complex tetracyclic core, known as baccatin III, and an N-benzoylphenylisoserine side chain attached at the C-13 position.[5] The (2R,3S)-Boc-3-Phenylisoserine is a protected form of this critical side chain used in the semi-synthesis of paclitaxel.[6][7] Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that this side chain is not merely an appendage but is absolutely essential for the drug's biological activity.[8][9] Its specific stereochemistry and functional groups are pivotal for high-affinity binding to the β-tubulin subunit of the microtubule polymer.[1][2][3]
Mechanism of Action: From Microtubule Stabilization to Apoptosis
The primary mechanism of action of paclitaxel is its ability to act as a microtubule-stabilizing agent.[3] Unlike other anti-tubulin drugs that cause microtubule depolymerization, paclitaxel enhances tubulin polymerization and stabilizes the resulting microtubules against depolymerization.[10]
Binding to β-Tubulin
Paclitaxel binds to a specific pocket on the β-tubulin subunit within the microtubule.[1][2][3] This binding event is characterized by a high affinity, which is quantified by the dissociation constant (Kd).
Disruption of Microtubule Dynamics
By binding to β-tubulin, paclitaxel effectively clamps the microtubule lattice, suppressing the dynamic instability that is crucial for their function.[1] This leads to the formation of unusually stable, nonfunctional microtubule bundles and disrupts the formation of a normal mitotic spindle.[2]
Mitotic Arrest and Apoptotic Signaling
The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M phase.[1] This mitotic arrest is a key trigger for the induction of apoptosis. The signaling cascade leading from microtubule stabilization to apoptosis is complex and involves multiple pathways.
The following diagram illustrates the signaling pathway from paclitaxel's interaction with microtubules to the induction of apoptosis.
References
- 1. stemcell.com [stemcell.com]
- 2. Paclitaxel-induced Apoptosis May Occur without a Prior G2/M-Phase Arrest | Anticancer Research [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. plos.figshare.com [plos.figshare.com]
- 10. MTT (Assay protocol [protocols.io]
Methodological & Application
The Ojima-Holton β-Lactam Method: A Cornerstone in the Synthesis of the Taxol Side Chain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Ojima-Holton β-lactam method stands as a landmark achievement in organic synthesis, providing an efficient and highly stereoselective route to the C-13 side chain of the potent anticancer drug, Taxol® (paclitaxel). This method, centered around the [2+2] cycloaddition of a chiral enolate with an imine to form a β-lactam, has been instrumental in the semi-synthesis of Taxol and its analogs. These application notes provide a detailed overview, experimental protocols, and quantitative data associated with this pivotal methodology.
Introduction
The biological activity of Taxol is critically dependent on the presence of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain at the C-13 position of the baccatin III core. The Ojima-Holton method offers a robust and reliable strategy for the asymmetric synthesis of this vital component. The key steps involve the synthesis of a chiral β-lactam intermediate, followed by its coupling to a protected baccatin III derivative.
Quantitative Data Summary
The Ojima-Holton β-lactam method is renowned for its high efficiency and stereoselectivity. The following table summarizes key quantitative data for the synthesis of the Taxol side chain via this method.
| Step | Starting Materials | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Ojima-Holton β-Lactam Method | Glycolic Acid, Benzaldehyde | ~6 | Moderate | >98% | [1] |
Experimental Protocols
The following protocols are adapted from the seminal work of Iwao Ojima and Robert Holton and represent the key stages of the Taxol side chain synthesis and its attachment to the Taxol core.
Part 1: Synthesis of the Chiral β-Lactam Intermediate
This protocol describes the synthesis of the key (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one, a versatile intermediate for the Taxol side chain.
Step 1: Synthesis of the Chiral Ester
-
To a solution of glycolic acid in a suitable solvent, add a chiral auxiliary, such as (-)-trans-2-phenyl-1-cyclohexanol, in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).
-
Stir the reaction mixture at room temperature until completion.
-
Purify the resulting chiral ester by column chromatography.
Step 2: Silylation of the Hydroxyl Group
-
Dissolve the chiral ester in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Add a silylating agent, such as triethylsilyl chloride (TESCl), and a base (e.g., imidazole).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction and purify the silylated ester.
Step 3: Enolate Formation and [2+2] Cycloaddition
-
In a flame-dried flask under an inert atmosphere, dissolve the silylated chiral ester in anhydrous THF and cool to -78 °C.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate.
-
In a separate flask, prepare the N-trimethylsilylbenzaldimine by reacting benzaldehyde with a silylating agent.
-
Add the freshly prepared imine to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify the resulting β-lactam by chromatography. This cycloaddition reaction proceeds with high diastereoselectivity to afford the desired cis-β-lactam.[1]
Step 4: N-Benzoylation
-
Remove the trimethylsilyl group from the nitrogen of the β-lactam using a suitable deprotecting agent.
-
To the deprotected β-lactam, add benzoyl chloride in the presence of a base (e.g., pyridine) to yield (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one.
Part 2: Coupling of the β-Lactam with 7-TES-Baccatin III (Ojima-Holton Coupling)
This protocol outlines the crucial step of attaching the synthesized side chain to the Taxol core.
-
In a flame-dried flask under an inert atmosphere, dissolve 7-O-triethylsilyl (TES) protected baccatin III in anhydrous THF and cool the solution to a low temperature (e.g., -40 °C).
-
Add a strong base, such as n-butyllithium or lithium hexamethyldisilazide (LiHMDS), dropwise to generate the C-13 lithium alkoxide.
-
In a separate flask, dissolve the chiral β-lactam, (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one, in anhydrous THF.
-
Slowly add the solution of the β-lactam to the solution of the baccatin III alkoxide.
-
Allow the reaction mixture to warm to 0 °C and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected Taxol derivative.
Part 3: Deprotection to Yield Taxol
The final step involves the removal of the protecting groups to obtain Taxol.
-
Dissolve the protected Taxol derivative in a suitable solvent system.
-
Remove the triethylsilyl (TES) groups from the C-7 and C-2' positions using a fluoride source, such as hydrogen fluoride-pyridine complex or tetrabutylammonium fluoride (TBAF).
-
Monitor the reaction by TLC until completion.
-
Purify the final product, Taxol, by recrystallization or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key stages of the Ojima-Holton β-lactam method for Taxol side chain synthesis.
Caption: Workflow of the Ojima-Holton β-lactam method for Taxol synthesis.
Caption: Key steps in the asymmetric synthesis of the β-lactam intermediate.
References
Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation Route to Phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phenylisoserine, a critical chiral building block for various pharmaceuticals, via the Sharpless asymmetric dihydroxylation of ethyl cinnamate.
Introduction
Phenylisoserine and its derivatives are key chiral intermediates in the synthesis of numerous biologically active molecules, most notably the side chain of the potent anti-cancer drug, Taxol. The stereochemistry of the phenylisoserine moiety is crucial for its therapeutic activity. The Sharpless asymmetric dihydroxylation offers a highly efficient and enantioselective method for establishing the two adjacent stereocenters required in phenylisoserine. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve the syn-dihydroxylation of an alkene, in this case, ethyl cinnamate, with high predictability and control over the absolute stereochemistry.[1][2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, which contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) respectively, have made this a widely accessible and reliable transformation in organic synthesis.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the Sharpless asymmetric dihydroxylation of α,β-unsaturated esters, including ethyl cinnamate, under various conditions.
| Entry | Substrate | AD-mix | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Ethyl Cinnamate | AD-mix-β | (DHQD)₂PHAL | 0 | 18 | >95 | >99 | [4] (qualitative) |
| 2 | α,β-unsaturated ester | AD-mix-β | (DHQD)₂PHAL | RT | - | 89.9 | 98 | [5] |
| 3 | Stilbene | AD-mix-β | (DHQD)₂PHAL | 0 | 6 | 97 | 99.5 | [6] |
| 4 | Stilbene | AD-mix-α | (DHQ)₂PHAL | 0 | 18 | 94 | >99.5 | [6] |
Experimental Protocols
Part 1: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate
This protocol is adapted from the work of K. Barry Sharpless and coworkers for the synthesis of ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate.[4]
Materials:
-
Ethyl cinnamate
-
AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL, and K₂OsO₂(OH)₄)
-
tert-Butanol (t-BuOH)
-
Water, deionized
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.
-
To this solvent mixture, add AD-mix-β (1.4 g per 1 mmol of ethyl cinnamate) and stir vigorously at room temperature until both layers become clear. The aqueous layer should be a bright yellow-orange.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1.0 equivalent based on ethyl cinnamate).
-
Add ethyl cinnamate (1.0 equivalent) to the stirred, cold mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours, and the color of the mixture will fade to a pale yellow.[4]
-
Work-up: Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of ethyl cinnamate) and continue stirring for 1 hour at room temperature.
-
Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate.
Part 2: Conversion of Diol to N-Benzoyl-(2R,3S)-3-phenylisoserine
This multi-step protocol describes the conversion of the synthesized diol to the final N-benzoyl-phenylisoserine product.[4]
Sub-protocol 2.1: Formation of Cyclic Sulfite
Materials:
-
Ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate (from Part 1)
-
Dichloromethane (CH₂Cl₂)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Dissolve the diol (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude cyclic sulfite, which is often used in the next step without further purification.
Sub-protocol 2.2: Conversion to Azido Alcohol and N-Benzoylation
This part of the synthesis involves nucleophilic opening of an activated intermediate (like a cyclic sulfate derived from the cyclic sulfite) with an azide source, followed by reduction and N-benzoylation.
Materials:
-
Crude cyclic sulfite (from Sub-protocol 2.1)
-
Acetonitrile
-
Water
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride (RuCl₃) (catalytic amount)
-
Sodium azide (NaN₃)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)
-
Benzoyl chloride
-
Triethylamine or pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Oxidation to Cyclic Sulfate: Dissolve the crude cyclic sulfite in a mixture of acetonitrile and water.
-
Add a catalytic amount of RuCl₃ followed by the portion-wise addition of NaIO₄ (1.2 equivalents). Stir until the reaction is complete (monitored by TLC).
-
Azide Opening: To the resulting cyclic sulfate, add sodium azide (1.5 equivalents) and heat the mixture to facilitate the ring-opening reaction.
-
Reduction of Azide: After work-up to isolate the azido alcohol, dissolve it in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of Pd/C and subject the mixture to hydrogenation (using a balloon of H₂ or a Parr hydrogenator) to reduce the azide to the corresponding amine.
-
N-Benzoylation: Dissolve the resulting amino alcohol in CH₂Cl₂ and cool to 0 °C. Add triethylamine (1.2 equivalents) followed by the dropwise addition of benzoyl chloride (1.1 equivalents). Stir until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with CH₂Cl₂. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester can be purified by column chromatography.
Sub-protocol 2.3: Saponification to Phenylisoserine
Materials:
-
N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester (from Sub-protocol 2.2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester (1.0 equivalent) in a mixture of THF and water.
-
Add LiOH (2.0 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of ~2 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-benzoyl-(2R,3S)-3-phenylisoserine.
-
The final product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-benzoyl-phenylisoserine.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine: A Detailed Protocol for Drug Development Professionals
Application Note: The efficient synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine is a critical step in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®).[1] This key side chain is essential for the drug's potent antitumor activity.[1] This document provides a detailed protocol for the synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine from its tert-butyloxycarbonyl (Boc)-protected precursor, a common intermediate in peptide synthesis. The protocol is designed for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
The synthesis involves a two-step process: the deprotection of the Boc-protecting group from the amine functionality, followed by the N-benzoylation of the resulting (2R,3S)-3-phenylisoserine. This procedure offers a straightforward and reproducible method for obtaining the desired paclitaxel side chain with high purity.
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Boc-(2R,3S)-3-phenylisoserine | C₁₄H₁₉NO₅ | 281.31 | - | White to off-white solid |
| (2R,3S)-3-phenylisoserine | C₉H₁₁NO₃ | 181.19 | - | White to off-white solid |
| N-benzoyl-(2R,3S)-3-phenylisoserine | C₁₆H₁₅NO₄ | 285.29 | 169-172[2] | White to off-white powder[1] |
Experimental Protocols
This section details the two-stage process for the synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine.
Part 1: Deprotection of Boc-(2R,3S)-3-phenylisoserine
The tert-butyloxycarbonyl (Boc) protecting group is effectively removed under acidic conditions to yield the free amine, (2R,3S)-3-phenylisoserine. Two common and effective methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are presented below.
Method A: Deprotection using Trifluoroacetic Acid (TFA)
This method is widely used for its efficiency and the volatility of the acid, which simplifies its removal.
Materials and Equipment:
-
Boc-(2R,3S)-3-phenylisoserine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Boc-(2R,3S)-3-phenylisoserine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of starting material) in a round-bottom flask.
-
To the stirred solution, add trifluoroacetic acid (TFA) (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2R,3S)-3-phenylisoserine, which can be used in the next step without further purification.
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the hydrochloride salt of the amine, which can sometimes be advantageous for purification and handling.
Materials and Equipment:
-
Boc-(2R,3S)-3-phenylisoserine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve Boc-(2R,3S)-3-phenylisoserine (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane (10 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature, monitoring by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of (2R,3S)-3-phenylisoserine.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
The resulting (2R,3S)-3-phenylisoserine hydrochloride can be used directly in the next step or neutralized to the free amine as described in Method A.
Part 2: N-Benzoylation of (2R,3S)-3-phenylisoserine
The free amine obtained from the deprotection step is then acylated with benzoyl chloride to yield the final product, N-benzoyl-(2R,3S)-3-phenylisoserine.
Materials and Equipment:
-
(2R,3S)-3-phenylisoserine (from Part 1)
-
Benzoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude (2R,3S)-3-phenylisoserine (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (15 mL per gram of amine) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-benzoyl-(2R,3S)-3-phenylisoserine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Workflow and Logic
The synthesis follows a logical progression from a protected amino acid to the final acylated product. This workflow is crucial for ensuring the selective modification of the amine group.
Caption: Synthetic workflow for N-benzoyl-(2R,3S)-3-phenylisoserine.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Typical Yield | Typical Purity (after purification) |
| 1. Boc Deprotection | Boc-(2R,3S)-3-phenylisoserine | (2R,3S)-3-phenylisoserine | TFA/DCM or HCl/Dioxane | >95% (crude) | Used directly in next step |
| 2. N-Benzoylation | (2R,3S)-3-phenylisoserine | N-benzoyl-(2R,3S)-3-phenylisoserine | Benzoyl chloride, NaHCO₃ | 85-95% | ≥98% |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid and benzoyl chloride are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially hazardous solvent.
This detailed protocol provides a reliable method for the synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine, a vital component in the production of Paclitaxel. By following these procedures, researchers and drug development professionals can efficiently produce this key intermediate for further research and development.
References
Protecting Groups for Stereoselective Phenylisoserine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylisoserine and its derivatives are crucial chiral building blocks in the synthesis of numerous biologically active molecules, most notably the side chain of the potent anti-cancer drug, Taxol (Paclitaxel). The stereoselective synthesis of phenylisoserine, which possesses two adjacent chiral centers, presents a significant synthetic challenge. The control of both the relative (syn/anti) and absolute (R/S) stereochemistry is paramount for obtaining the desired biologically active isomer, typically the (2R, 3S)-diastereomer.
The strategic use of protecting groups for the amine and hydroxyl functionalities of phenylisoserine is critical in achieving high stereoselectivity and yield. The choice of protecting group can significantly influence the steric and electronic environment of the reacting centers, thereby directing the stereochemical outcome of key bond-forming reactions. This document provides a detailed overview of common protecting group strategies, quantitative data on their performance in stereoselective syntheses, and comprehensive experimental protocols for key synthetic methodologies.
Protecting Group Strategies and Data Presentation
The selection of an appropriate protecting group for the nitrogen and oxygen functionalities of phenylisoserine is a crucial decision that impacts the efficiency and stereoselectivity of the synthesis. The ideal protecting group should be easily introduced and removed under mild conditions that do not affect the stereochemical integrity of the molecule. Furthermore, it should be stable to the reaction conditions of subsequent synthetic steps.
Commonly employed protecting groups for the amine group include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). For the hydroxyl group, silyl ethers (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), Triethylsilyl (TES)) and benzyl ethers (e.g., Benzyl (Bn)) are frequently utilized.
The following tables summarize the quantitative data on the performance of various protecting groups in the two most prominent methods for the stereoselective synthesis of phenylisoserine: the Evans Aldol Reaction and the Sharpless Asymmetric Aminohydroxylation.
Table 1: Influence of N-Protecting Group on the Evans Aldol Reaction for Phenylisoserine Synthesis
| N-Protecting Group | Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Benzoyl (Bz) | (R)-4-benzyl-2-oxazolidinone | Benzaldehyde | >95:5 | 85-95 | [1][2] |
| Propionyl | (R)-4-benzyl-2-oxazolidinone | Benzaldehyde | >98:2 | ~90 | [1] |
Note: Data is compiled from typical results reported in the literature. Yields and diastereoselectivity can vary based on specific reaction conditions.
Table 2: Protecting Groups in Sharpless Asymmetric Aminohydroxylation of Cinnamates
| Alkene Substrate | N-Source (Protecting Group) | Ligand | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Methyl Cinnamate | Chloramine-T (Ts) | (DHQD)₂-PHAL | 99 | 90 | [3] |
| Ethyl Cinnamate | BocNH₂ + N-bromosuccinimide (Boc) | (DHQD)₂-PHAL | 98 | 85 | [4] |
| tert-Butyl Cinnamate | CbzNH₂ + N-bromosuccinimide (Cbz) | (DHQD)₂-PHAL | 97 | 82 | [4] |
Note: The regioselectivity of the aminohydroxylation can be influenced by the choice of ligand and substrate. The data presented here is for the desired regioisomer leading to phenylisoserine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Stereoselective Synthesis of a Phenylisoserine Precursor via Evans Aldol Reaction
This protocol describes the synthesis of a syn-aldol adduct, a precursor to (2R, 3S)-phenylisoserine, using an Evans chiral auxiliary.[1]
1. Acylation of the Chiral Auxiliary:
-
Materials: (R)-4-benzyl-2-oxazolidinone, propionyl chloride, triethylamine (Et₃N), dichloromethane (DCM), water, saturated aqueous NaHCO₃, brine, MgSO₄.
-
Procedure:
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.
-
2. Aldol Reaction:
-
Materials: N-propionyl oxazolidinone, anhydrous DCM, dibutylboron triflate (Bu₂BOTf), triethylamine (Et₃N), benzaldehyde, pH 7 buffer, methanol, ethyl acetate, saturated aqueous NaHCO₃, brine, MgSO₄, silica gel.
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of Et₃N (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[1]
-
Quench the reaction by adding a pH 7 buffer and methanol.
-
Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.[1]
-
3. Chiral Auxiliary Removal:
-
Materials: Syn-aldol adduct, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), water, sodium sulfite (Na₂SO₃).
-
Procedure:
-
Dissolve the syn-aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add a solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq) in water.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Separate the chiral auxiliary by extraction and purify the phenylisoserine derivative.
-
Protocol 2: Stereoselective Synthesis of Protected Phenylisoserine via Sharpless Asymmetric Aminohydroxylation
This protocol outlines the synthesis of a protected (2R, 3S)-phenylisoserine derivative from an alkene.[4]
-
Materials: Methyl cinnamate, AD-mix-β, tert-butyl carbamate (Boc₂O), tert-butanol (t-BuOH), water, sodium sulfite (Na₂SO₃), ethyl acetate, brine, anhydrous Na₂SO₄, silica gel.
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve AD-mix-β and tert-butyl carbamate (1.1 eq) in a 1:1 mixture of t-BuOH and water at room temperature. Stir until both phases are clear. Cool the mixture to 0 °C.[1]
-
Substrate Addition: Add methyl cinnamate (1.0 eq) to the cooled reaction mixture and stir vigorously at 0 °C. Monitor the reaction progress by TLC.[1]
-
Quenching and Workup: Once the reaction is complete, quench by adding sodium sulfite and stir for 1 hour at room temperature. Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected (2R, 3S)-phenylisoserine methyl ester.[1]
-
Mandatory Visualization
Diagrams of Experimental Workflows
Caption: Workflow for Evans Aldol Reaction.
Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.
Conclusion
The stereoselective synthesis of phenylisoserine is a well-developed field with robust methodologies available to researchers. The choice of protecting group strategy is a critical parameter that can be tailored to optimize yield and stereoselectivity. The Evans Aldol reaction, with an N-acyl chiral auxiliary, provides excellent diastereoselectivity for the syn-product. The Sharpless Asymmetric Aminohydroxylation offers a direct route to enantiomerically enriched protected phenylisoserine derivatives from cinnamates, with the N-protecting group being introduced in the key step. The provided protocols and data serve as a valuable resource for the practical implementation of these important synthetic transformations in the fields of medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis | MDPI [mdpi.com]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docetaxel Semi-synthesis using (2R,3S)-Boc-3-Phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel (Taxotere®) is a potent, second-generation taxane chemotherapeutic agent widely used in the treatment of various cancers, including breast, lung, and prostate cancer. Its semi-synthesis from natural precursors is a cornerstone of its pharmaceutical production. This document provides detailed application notes and experimental protocols for the semi-synthesis of docetaxel, focusing on the crucial esterification step involving the coupling of a protected baccatin III core with the chiral side chain, (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine. The protocols outlined herein are based on established chemical methodologies, offering a guide for researchers in medicinal chemistry and drug development. Quantitative data on reaction parameters and expected outcomes are provided, alongside diagrams illustrating the synthetic workflow and the drug's mechanism of action.
Introduction
Docetaxel exerts its cytotoxic effects by binding to and stabilizing microtubules, which are critical components of the cellular cytoskeleton.[1] This stabilization disrupts the normal dynamic assembly and disassembly of microtubules, a process essential for cell division during the mitotic phase.[1] Consequently, the cell cycle is arrested in the G2/M phase, leading to apoptotic cell death.[1]
The semi-synthesis of docetaxel typically starts from 10-deacetylbaccatin III (10-DAB), a precursor extracted in relatively high quantities from the needles of the European yew tree, Taxus baccata. A key step in this synthesis is the esterification of the C13-hydroxyl group of the protected 10-DAB core with the (2R,3S)-Boc-3-phenylisoserine side chain. This process involves several protection and deprotection steps to ensure regioselectivity and achieve a high yield of the final product.
Synthetic Scheme Overview
The semi-synthesis of docetaxel from 10-DAB can be summarized in four main stages:
-
Protection of 10-DAB: The hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected to prevent unwanted side reactions.
-
Esterification (Coupling): The protected 10-DAB is coupled with this compound at the C13-hydroxyl position.
-
Deprotection: The protecting groups at C7 and C10 are removed.
-
Purification: The final docetaxel product is purified to pharmaceutical grade.
A novel protocol has achieved a 50% overall yield across these four steps.[2][3]
Experimental Protocols
These protocols are generalized procedures and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Selective Protection of 10-Deacetylbaccatin III (10-DAB)
This procedure outlines the protection of the C7 and C10 hydroxyl groups using benzyl chloroformate (Cbz-Cl), a method noted for its high yield.[1]
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve 10-deacetylbaccatin III in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 7,10-di-O-(benzyloxycarbonyl)-10-deacetylbaccatin III by silica gel column chromatography using a hexane/ethyl acetate gradient.[1]
Protocol 2: Esterification with this compound
This crucial step forms the C13 ester linkage. The following protocol uses a carbodiimide coupling agent.
Materials:
-
Protected 10-DAB derivative (from Protocol 1)
-
(2R,3S)-N-Boc-3-phenylisoserine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Ethyl Acetate and Hexane (HPLC grade)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the protected 10-DAB derivative, (2R,3S)-N-Boc-3-phenylisoserine, and a catalytic amount of DMAP in anhydrous toluene.
-
Add a solution of DCC in anhydrous toluene to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 5% HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting protected docetaxel intermediate by silica gel column chromatography.
Protocol 3: Deprotection and Final Purification
The final step involves the removal of the C7 and C10 protecting groups, followed by purification of docetaxel. For Cbz groups, catalytic hydrogenation is effective.
Materials:
-
Protected docetaxel intermediate (from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply
-
Celite® or a similar filtration aid
-
Dichloromethane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the protected docetaxel intermediate in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until TLC indicates complete deprotection.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude docetaxel.
-
Perform final purification using silica gel column chromatography, typically with a dichloromethane/ethyl acetate or hexane/ethyl acetate gradient, to yield pure docetaxel.[4] The purity should be assessed by HPLC.[5][6][7]
Data Presentation
The following tables summarize representative quantitative data for the key steps in docetaxel semi-synthesis.
Table 1: Reagents and Conditions for the Esterification of Protected 10-DAB
| Parameter | Value/Condition | Reference |
|---|---|---|
| Protected 10-DAB | 1.0 equivalent | [8] |
| This compound | 1.5 - 2.0 equivalents | General Observation |
| Coupling Agent | DCC (1.5 equivalents) | General Observation |
| Catalyst | DMAP (0.2 equivalents) | [8] |
| Solvent | Anhydrous Toluene | [8] |
| Temperature | 70 - 80 °C | [8] |
| Reaction Time | 2 - 4 hours | General Observation |
Table 2: Summary of Yields in Docetaxel Semi-synthesis
| Step | Reaction | Product | Typical Yield (%) | Reference |
|---|---|---|---|---|
| 1 | C7, C10 Protection (Cbz) | 7,10-di-O-Cbz-10-DAB | ~95% | [1] |
| 2 | C13 Esterification | Protected Docetaxel | 80 - 90% | General Observation |
| 3 | C7, C10 Deprotection | Docetaxel (Crude) | >90% | General Observation |
| - | Overall (4 Steps) | Docetaxel (Purified) | ~50% |[2][3] |
Table 3: HPLC Purity Analysis Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5µm) | [5][7] |
| Mobile Phase | Acetonitrile:Water gradient | [7] |
| Flow Rate | 1.0 - 1.5 mL/min | [7] |
| Detection | UV at 230 nm or 232 nm | [5][7] |
| Purity Acceptance | >99.5% for final product |[4] |
Visualizations
Synthetic Workflow
Caption: Workflow for the semi-synthesis of docetaxel from 10-DAB.
Mechanism of Action: Microtubule Stabilization
Caption: Docetaxel's mechanism of action via microtubule hyper-stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification method of docetaxel - Eureka | Patsnap [eureka.patsnap.com]
- 5. rjptonline.org [rjptonline.org]
- 6. jidps.com [jidps.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction Mechanism of β-Lactam Ring Opening with Baccatin III in Paclitaxel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction mechanism for the coupling of baccatin III with a β-lactam, a crucial step in the semi-synthesis of the anticancer drug paclitaxel (Taxol®). It includes experimental protocols derived from established synthetic routes and quantitative data to guide researchers in this field.
Introduction
The semi-synthesis of paclitaxel is a cornerstone of its commercial production, circumventing the low natural abundance of the drug in the Pacific yew tree (Taxus brevifolia). A key strategic step in many total and semi-syntheses is the esterification of the C13 hydroxyl group of a protected baccatin III derivative with a suitably protected β-lactam, which serves as the precursor to the C13 side chain. This reaction involves the nucleophilic attack of the C13 alkoxide of baccatin III on the strained carbonyl of the β-lactam ring, leading to its opening and the formation of the desired ester linkage. Understanding the nuances of this mechanism and the associated experimental parameters is critical for optimizing reaction yields and purity.
Reaction Mechanism and Workflow
The coupling of baccatin III and a β-lactam proceeds through a series of well-defined steps: protection of reactive sites, activation of the C13 hydroxyl group, nucleophilic acyl substitution leading to the opening of the β-lactam ring, and subsequent deprotection to yield paclitaxel.
Logical Workflow of Paclitaxel Semi-Synthesis
Caption: Workflow of paclitaxel semi-synthesis from baccatin III.
Detailed Reaction Mechanism
The core of the synthesis is the nucleophilic attack of the deprotonated C13-hydroxyl of the protected baccatin III on the β-lactam. The strained four-membered ring of the β-lactam makes its carbonyl carbon highly electrophilic and susceptible to attack.
Caption: Mechanism of the β-lactam ring opening by baccatin III.
Experimental Protocols
The following protocols are representative examples of the key steps in the semi-synthesis of paclitaxel.
Protocol 1: Protection of Baccatin III at the C7-Hydroxyl
Objective: To selectively protect the C7-hydroxyl group of baccatin III to prevent side reactions during the subsequent coupling step. A common protecting group is the triethylsilyl (TES) group.
Materials:
-
Baccatin III
-
Triethylsilyl chloride (TESCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve baccatin III in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (TESCl) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 7-O-TES-baccatin III.
Protocol 2: Coupling of 7-O-TES-Baccatin III with a Protected β-Lactam
Objective: To couple the protected baccatin III with a protected β-lactam to form the paclitaxel backbone. This protocol utilizes lithium hexamethyldisilazide (LiHMDS) as a strong base to generate the C13-alkoxide.
Materials:
-
7-O-TES-baccatin III
-
N-benzoyl-(2R,3S)-3-phenylisoserine β-lactam (or other suitably protected β-lactam)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-O-TES-baccatin III in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -45 °C to -78 °C) using a dry ice/acetone bath.
-
Slowly add the LiHMDS solution dropwise to the reaction mixture and stir for 30-60 minutes at this temperature to form the lithium alkoxide.
-
In a separate flask, dissolve the protected β-lactam in anhydrous THF.
-
Add the solution of the β-lactam to the reaction mixture containing the C13-alkoxide dropwise.
-
Allow the reaction to proceed at the low temperature for several hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting protected paclitaxel derivative by silica gel column chromatography.
Protocol 3: Deprotection to Yield Paclitaxel
Objective: To remove the protecting groups from the C7-hydroxyl and the side chain to yield the final product, paclitaxel.
Materials:
-
Protected paclitaxel derivative
-
Hydrofluoric acid-pyridine complex (HF-Py) or Tetrabutylammonium fluoride (TBAF) in THF
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (using HF-Py):
-
Dissolve the protected paclitaxel derivative in THF or DCM in a plastic flask (as HF reacts with glass).
-
Cool the solution to 0 °C.
-
Slowly add the HF-pyridine solution.
-
Stir the reaction at 0 °C to room temperature for several hours until TLC indicates the complete removal of the silyl group.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain paclitaxel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the semi-synthesis of paclitaxel. Note that yields can vary significantly based on the specific protecting groups used, the purity of the reactants, and the precise reaction conditions.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Baccatin III | TESCl, Imidazole | DMF | 0 to RT | 12-24 | 85-95 |
| Coupling | 7-O-TES-Baccatin III, Protected β-Lactam | LiHMDS | THF | -78 to -45 | 1-3 | 80-90 |
| Deprotection | 7-O-TES-Protected Paclitaxel | HF-Pyridine | THF/Pyridine | 0 to RT | 8-12 | 80-90 |
Conclusion
The β-lactam ring opening with a baccatin III derivative is a highly efficient and stereoselective method for the construction of the complex paclitaxel molecule. Careful selection of protecting groups and optimization of reaction conditions, particularly temperature and the choice of base, are paramount for achieving high yields. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis of paclitaxel and its analogues.
Application Notes and Protocols for the Selection of Coupling Agents in Taxol® Semi-Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of commonly employed coupling agents for the crucial esterification step in the semi-synthesis of Taxol® (paclitaxel) and its analogs. The attachment of the N-benzoyl- (2R,3S)-3-phenylisoserine side chain to the C-13 hydroxyl group of a protected baccatin III core is a pivotal transformation that significantly impacts the overall yield and purity of the final active pharmaceutical ingredient. This document offers experimental protocols and comparative data to aid in the rational selection of an appropriate coupling strategy.
Introduction to Coupling Agents for Taxol® Side Chain Attachment
The esterification of the sterically hindered C-13 hydroxyl group of the baccatin III scaffold with the bulky Taxol® side chain is a challenging synthetic step.[1] The selection of a suitable coupling agent is critical to achieve high yields, minimize side reactions, and ensure the preservation of the sensitive functional groups present in both fragments. Several classes of coupling agents have been successfully employed in this context, each with its own advantages and disadvantages. This guide focuses on the most prevalent and effective methods:
-
Carbodiimide-Mediated Esterification (Steglich Esterification): Utilizing reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
-
The Ojima-Holton β-Lactam Method: A highly efficient and stereoselective approach involving the ring-opening of a pre-synthesized β-lactam corresponding to the Taxol® side chain.
-
Onium Salt-Based Coupling Reagents: While widely used in peptide synthesis, reagents like HBTU and HATU have also been explored for this esterification.
-
Mukaiyama's Reagent: Employing 2-chloro-1-methylpyridinium iodide as a condensing agent.
-
Shiina Macrolactonization Reagents: Utilizing aromatic acid anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), which are also effective for intermolecular esterifications.
Comparative Data of Coupling Agents
The following table summarizes quantitative data for different coupling agents used in the attachment of the Taxol® side chain to a protected baccatin III derivative (typically 7-O-triethylsilyl baccatin III).
| Coupling Agent/Method | Activating Agent | Typical Solvent | Reaction Time | Typical Yield | Key Considerations |
| DCC | DMAP | Dichloromethane (DCM) | 3 - 12 h | 76 - 81% | Insoluble dicyclohexylurea (DCU) byproduct requires filtration for removal.[2][3] DCC is a potent allergen.[3] |
| DIC | DMAP | Dichloromethane (DCM) | 3 - 12 h | ~75% | Diisopropylurea byproduct is more soluble in organic solvents, potentially simplifying workup compared to DCC.[4] |
| EDC | DMAP | Dichloromethane (DCM), DMF | 1.5 - 24 h | Moderate to Good | Water-soluble carbodiimide and byproduct, allowing for aqueous workup.[3][5] |
| Ojima-Holton β-Lactam | LiHMDS or NaHMDS | Tetrahydrofuran (THF) | 30 min - 1 h | 86 - 95% | Highly efficient and stereoselective. Requires pre-synthesis of the β-lactam side chain precursor.[6][7] |
| Mukaiyama's Reagent | Triethylamine | Dichloromethane (DCM) | Not specified in Taxol context | Good (general esterification) | Mild conditions, good for hindered substrates.[8][9] Byproduct is insoluble in DCM, facilitating removal.[8] |
| Shiina's Reagent (MNBA) | DMAP | Dichloromethane (DCM) | ~13.5 h (for macrolactonization) | High (general esterification) | Very effective for sterically demanding esterifications.[10][11] |
Experimental Protocols
General Workflow for Side Chain Attachment
The general procedure for coupling the Taxol® side chain to the protected baccatin III core is depicted in the following workflow diagram.
Caption: General workflow for Taxol® semi-synthesis.
Protocol for DCC/DMAP Mediated Esterification (Steglich Esterification)
This protocol describes a general procedure for the esterification of 7-O-triethylsilyl (TES) baccatin III with the protected Taxol® side chain using DCC and DMAP.
Materials:
-
7-O-TES-baccatin III
-
N-Benzoyl-(2R,3S)-3-(triethylsilyloxy)-phenylisoserine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 7-O-TES-baccatin III (1.0 eq) and the protected Taxol® side chain (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMAP (0.2 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected Taxol® derivative.
Protocol for the Ojima-Holton β-Lactam Method
This protocol outlines the highly efficient coupling of a β-lactam side chain precursor with 7-O-TES-baccatin III.
Materials:
-
7-O-TES-baccatin III
-
(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (β-lactam)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (typically 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 7-O-TES-baccatin III (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -40 °C.
-
Slowly add LiHMDS solution (1.2 eq) dropwise to the reaction mixture. Stir for 30 minutes at -40 °C to form the lithium alkoxide.
-
In a separate flask, dissolve the β-lactam (1.5 eq) in anhydrous THF.
-
Add the solution of the β-lactam to the lithium alkoxide solution at -40 °C.
-
Allow the reaction to proceed for 1 hour at -40 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the key coupling reactions.
Mechanism of Carbodiimide/DMAP-Mediated Esterification
Caption: Mechanism of DCC/DMAP-mediated esterification.[12]
Mechanism of the Ojima-Holton β-Lactam Method
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. US5175315A - Method for preparation of taxol using β-lactam - Google Patents [patents.google.com]
- 5. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 8. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 9. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of lactones using substituted benzoic anhydride as a coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Large-Scale Synthesis of (2R,3S)-Boc-3-Phenylisoserine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3S)-N-Boc-3-phenylisoserine is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as the side chain of the anti-cancer drug Paclitaxel (Taxol®) and its analogues.[1][2][3][4] Its stereochemistry is crucial for biological activity. The large-scale production of this intermediate with high enantiomeric and diastereomeric purity is a key challenge in the industrial synthesis of taxane-based drugs. This document provides detailed application notes and protocols for two of the most successful and widely used methods for the large-scale synthesis of (2R,3S)-Boc-3-phenylisoserine: the Sharpless Asymmetric Dihydroxylation and the Ojima-Holton β-Lactam methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering a clear comparison of these methods based on quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Introduction
The C-13 side chain of Paclitaxel, (2R,3S)-N-benzoyl-3-phenylisoserine, is essential for its potent anti-tumor activity. The tert-butyloxycarbonyl (Boc) protected version, this compound, is a key intermediate that allows for efficient coupling to the baccatin III core of the paclitaxel molecule. The development of efficient and scalable methods to produce this side chain with the correct stereochemistry has been a major focus of synthetic organic chemistry. This document details two prominent and industrially relevant synthetic routes.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for large-scale production depends on several factors including cost of starting materials and reagents, overall yield, stereoselectivity, and operational safety. Below is a summary of the key quantitative data for the two primary methods discussed.
| Synthetic Route | Key Chiral Step | Starting Material | Typical Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate | High (>80%) | >99% | >95% |
| Ojima-Holton β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Benzaldehyde, Chiral Auxiliary | Moderate to High (60-80%) | >98% | >98% |
Method 1: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[5][6][7][8] In this context, ethyl cinnamate is dihydroxylated to the corresponding chiral diol, which is then converted to this compound. This method is renowned for its high enantioselectivity and the commercial availability of the catalyst systems (AD-mix-α and AD-mix-β).
Signaling Pathway Diagram
Caption: Workflow for the synthesis of this compound via Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Large-Scale Synthesis
This protocol is adapted for a large-scale synthesis based on established laboratory procedures.[9][10]
Part 1: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate
-
Materials:
-
Ethyl cinnamate (1 kg, 5.67 mol)
-
AD-mix-β (7.94 kg)
-
tert-Butanol (28 L)
-
Water (28 L)
-
Methanesulfonamide (539 g, 5.67 mol)
-
Sodium sulfite (1.5 kg)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a 100 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add tert-butanol and water.
-
Cool the solvent mixture to 0 °C.
-
Add AD-mix-β and methanesulfonamide to the reactor and stir vigorously until all solids are dissolved.
-
Slowly add ethyl cinnamate to the reaction mixture while maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench by adding sodium sulfite portion-wise at 0 °C and then allow the mixture to warm to room temperature while stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 15 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Part 2: Conversion of the Diol to this compound
This multi-step conversion is a common route from the diol intermediate.[1]
-
Materials:
-
Ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate (from Part 1)
-
Thionyl chloride
-
Sodium azide
-
Palladium on carbon (10%)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Ruthenium(III) chloride hydrate
-
Sodium periodate
-
Acetonitrile, Dichloromethane, Ethyl acetate, Water
-
-
Procedure:
-
Cyclic Sulfite Formation: Dissolve the diol in dichloromethane and cool to 0 °C. Add thionyl chloride dropwise and stir.
-
Azide Formation: React the cyclic sulfite with sodium azide in a suitable solvent system to open the ring and form the azido alcohol.
-
Reduction to Amine: The azido alcohol is reduced to the corresponding amino alcohol via catalytic hydrogenation using palladium on carbon.
-
Boc Protection: The resulting amino alcohol is protected with di-tert-butyl dicarbonate in the presence of a base to yield the Boc-protected amino alcohol.
-
Oxidation to Carboxylic Acid: The primary alcohol of the Boc-protected amino alcohol is oxidized to the carboxylic acid using an oxidizing agent such as RuCl₃/NaIO₄ to yield the final product, this compound.
-
Purification: The final product is purified by extraction and recrystallization to achieve high purity.
-
Method 2: Ojima-Holton β-Lactam Method
The Ojima-Holton β-lactam method is a robust and highly diastereoselective approach to the synthesis of the paclitaxel side chain.[2][3][4] This method involves the [2+2] cycloaddition of a chiral enolate with an imine to form a β-lactam, which is subsequently opened to yield the desired phenylisoserine derivative.
Signaling Pathway Diagram
Caption: Workflow for the synthesis of this compound via the Ojima-Holton β-Lactam Method.
Experimental Protocol: Large-Scale Synthesis
This protocol outlines the key steps for a large-scale synthesis.
Part 1: Synthesis of the Chiral β-Lactam
-
Materials:
-
(S)-(-)-2-Hydroxy-2-phenylacetic acid (chiral auxiliary)
-
Acetyl chloride
-
Triethylamine
-
Lithium diisopropylamide (LDA)
-
Benzaldehyde
-
p-Anisidine
-
Ceric ammonium nitrate (CAN)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
-
Procedure:
-
Formation of the Chiral Ester: The chiral auxiliary is first converted to its corresponding acid chloride and then reacted with a suitable alcohol to form a chiral ester.
-
Enolate Formation: The chiral ester is treated with a strong base, such as LDA, at low temperature (-78 °C) to generate the lithium enolate.
-
Imine Formation: Benzaldehyde is reacted with p-anisidine to form the corresponding N-aryl imine.
-
[2+2] Cycloaddition: The lithium enolate is reacted with the imine in a [2+2] cycloaddition reaction to form the β-lactam with high diastereoselectivity.
-
Deprotection and Boc Protection: The p-anisyl group on the nitrogen of the β-lactam is removed using an oxidizing agent like ceric ammonium nitrate (CAN). The resulting free amine is then protected with a Boc group using di-tert-butyl dicarbonate.
-
Part 2: Hydrolysis of the β-Lactam
-
Materials:
-
Boc-protected β-lactam (from Part 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
The Boc-protected β-lactam is dissolved in a mixture of THF and water.
-
Lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
The reaction mixture is acidified with HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to afford pure this compound.
-
Conclusion
Both the Sharpless Asymmetric Dihydroxylation and the Ojima-Holton β-Lactam methods provide effective and scalable routes to enantiomerically pure this compound. The Sharpless AD is often favored for its high enantioselectivity and the use of catalytic quantities of the expensive and toxic osmium tetroxide. The Ojima-Holton method, while potentially involving more steps, is a robust and well-established procedure that offers excellent stereocontrol. The selection of the optimal method for large-scale production will depend on a thorough process development and economic analysis by the manufacturing entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 3. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. rroij.com [rroij.com]
- 10. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of the Paclitaxel Side Chain Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial C-13 side chain coupling step in the semi-synthesis of paclitaxel. Our goal is to equip researchers with the knowledge to optimize reaction yields, minimize side products, and streamline their synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for attaching the paclitaxel side chain?
A1: The most widely adopted method for coupling the C-13 side chain is the Ojima-Holton β-lactam method.[1] This method involves the esterification of a protected baccatin III derivative at the C-13 hydroxyl group with a protected β-lactam, which serves as the precursor to the paclitaxel side chain. The subsequent ring-opening of the β-lactam affords the desired product.[1][2][3]
Q2: My coupling reaction yield is consistently low. What are the primary factors affecting the yield?
A2: Low yields in the paclitaxel side chain coupling reaction can stem from several factors:
-
Incomplete activation of the C-13 hydroxyl group: The hydroxyl group at C-13 of the baccatin core is sterically hindered, making its deprotonation and subsequent nucleophilic attack on the β-lactam challenging.[4]
-
Suboptimal reaction conditions: The choice of base, solvent, and reaction temperature plays a critical role in the reaction's success.
-
Side reactions: Competing reactions, such as epimerization or the formation of byproducts, can consume starting materials and reduce the yield of the desired paclitaxel precursor.
-
Purity of starting materials: The purity of both the protected baccatin III derivative and the β-lactam side chain is crucial for a clean and high-yielding reaction.
Q3: What are the common side products I should look for in my reaction mixture?
A3: Several impurities can be formed during the coupling and subsequent deprotection steps. Common side products that can be identified by HPLC analysis include:
-
7-epi-paclitaxel: Epimerization at the C-7 position is a common issue, particularly under basic conditions.[5][6]
-
Baccatin III: Unreacted starting material.[6]
-
10-deacetylpaclitaxel: This can arise if the acetyl group at the C-10 position is labile under the reaction or deprotection conditions.[6][7]
-
Cephalomannine: A common impurity found in paclitaxel extracted from natural sources, which may be carried through the semi-synthesis.[6]
-
Paclitaxel isomers: Rearrangement products, such as those with a C3-C11 bridge, can sometimes be observed.[6]
Q4: How can I minimize epimerization at the C-2' position of the side chain?
A4: Epimerization at the C-2' position of the side chain is a known challenge that can significantly impact the yield of the desired diastereomer.[8] To minimize this side reaction:
-
Use appropriate protecting groups: The choice of protecting group on the C-2' hydroxyl group of the β-lactam is critical.
-
Control the reaction temperature: Lowering the reaction temperature can often reduce the rate of epimerization.
-
Optimize the base and reaction time: The strength of the base and the duration of the reaction should be carefully controlled to favor the desired coupling over epimerization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the paclitaxel side chain coupling reaction and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation with recovery of starting materials | 1. Inefficient deprotonation of the C-13 hydroxyl group: The base may not be strong enough or the reaction temperature may be too low for complete activation. 2. Poor quality of reagents: The base or solvent may be degraded or contain impurities. | 1. Optimize the base and temperature: Consider using a stronger base such as Lithium Hexamethyldisilazide (LiHMDS) in an appropriate solvent like DMF.[1][4] Gradually increasing the reaction temperature may also improve deprotonation. 2. Use fresh, high-purity reagents: Ensure that the base is freshly prepared or properly stored and that the solvent is anhydrous. |
| Formation of multiple unidentified peaks in HPLC | 1. Decomposition of starting materials or product: The reaction conditions may be too harsh, leading to the degradation of the taxane core or the side chain. 2. Presence of impurities in starting materials: Impurities in the baccatin III derivative or the β-lactam can lead to the formation of multiple side products. | 1. Screen different reaction conditions: Evaluate a range of temperatures, reaction times, and base concentrations to find the optimal balance between reaction rate and stability. 2. Purify starting materials: Ensure the high purity of both the protected baccatin III and the β-lactam prior to the coupling reaction. |
| Significant peak corresponding to 7-epi-paclitaxel in HPLC | Base-catalyzed epimerization at the C-7 position: The reaction conditions are promoting the undesired epimerization.[5] | Modify the protecting group strategy: The use of a suitable protecting group at the C-7 hydroxyl position can prevent epimerization. The triethylsilyl (TES) group is commonly used for this purpose.[9] |
| Difficult purification of the final product | Co-elution of impurities: The desired product may have a similar retention time to one or more side products, making chromatographic separation challenging. | Optimize the purification method: Explore different chromatographic conditions, such as alternative solvent systems or columns.[10] Techniques like preparative HPLC or simulated moving bed (SMB) chromatography can be employed for difficult separations.[3][8] |
Quantitative Data on Reaction Conditions
Optimizing the reaction conditions is paramount for achieving high yields in the paclitaxel side chain coupling. The following table summarizes reported yields for the protection of baccatin III at the C-7 position, a key step prior to side-chain coupling, using different protecting groups and conditions.
| Protecting Group | Reagent | Base | Solvent | Yield (%) | Reference |
| tert-Butoxycarbonyl (BOC) | BOC₂O | LiHMDS | DMF | 75 | [1] |
| Vinyloxycarbonyl | Vinyl Chloroformate | LiHMDS | DMF | 61 | [1] |
| 2,2,2-Trichloroethoxycarbonyl (TROC) | TROC-Cl | LiHMDS | DMF | 41 | [1] |
Experimental Protocols
General Procedure for the Protection of Baccatin III at the C-7 Position
This protocol describes a general method for the protection of the C-7 hydroxyl group of baccatin III, a necessary step to prevent side reactions during the subsequent side-chain coupling.
-
Dissolve baccatin III in anhydrous dimethylformamide (DMF).
-
Cool the solution to the desired temperature (e.g., -40°C).
-
Add a solution of a strong base, such as Lithium Hexamethyldisilazide (LiHMDS), dropwise to the reaction mixture.[1][4]
-
After stirring for a short period, add the electrophilic protecting group reagent (e.g., BOC anhydride, TROC-Cl).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the 7-O-protected baccatin III derivative by silica gel chromatography.[1]
General Procedure for the Ojima-Holton Side Chain Coupling Reaction
This protocol outlines the coupling of a protected β-lactam to a 7-O-protected baccatin III derivative.
-
Dissolve the 7-O-protected baccatin III derivative in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a strong base, such as LiHMDS, to deprotonate the C-13 hydroxyl group, forming the lithium alkoxide.[11]
-
Add a solution of the protected β-lactam in THF to the reaction mixture.
-
Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform a standard workup.
-
The resulting protected paclitaxel derivative can then be deprotected under appropriate conditions to yield paclitaxel.[11][12]
Visualizing the Workflow and Chemical Pathways
To further aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.
Figure 1: Experimental workflow for the semi-synthesis of paclitaxel.
Figure 2: Troubleshooting decision tree for low yield.
Figure 3: Ojima-Holton coupling reaction pathway.
References
- 1. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. jsaer.com [jsaer.com]
- 11. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of (2R,3S)-Boc-3-Phenylisoserine
Welcome to the Technical Support Center for the Stereoselective Synthesis of (2R,3S)-Boc-3-Phenylisoserine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for the synthesis of this critical chiral building block, notably used as the side chain for the anticancer drug Paclitaxel (Taxol®)[1].
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in synthesizing this compound with high stereopurity revolve around controlling the formation of two adjacent chiral centers. Key difficulties include:
-
Achieving High Diastereoselectivity: Controlling the relative stereochemistry at the C2 and C3 positions to favor the desired syn-(2R,3S) diastereomer over the anti-(2R,3R) or other isomers.
-
Achieving High Enantioselectivity: Controlling the absolute stereochemistry of both chiral centers to obtain the desired (2R,3S) enantiomer with high enantiomeric excess (ee).
-
Purification: Separating the desired (2R,3S) stereoisomer from the other diastereomers, which often have very similar physical properties, making purification by chromatography or crystallization challenging[1].
-
Scalability: Ensuring that the chosen synthetic route is efficient and practical for large-scale production.
Q2: My reaction is producing a mixture of diastereomers with low selectivity. What are the common causes and how can I improve it?
A2: Low diastereoselectivity can stem from several factors, depending on the synthetic method. Common culprits include:
-
Poor Enolate Geometry (in Aldol reactions): The geometry of the enolate (Z or E) is crucial for determining the stereochemical outcome.
-
Suboptimal Reaction Temperature: Temperature control is critical; often, lower temperatures enhance diastereoselectivity[1].
-
Inappropriate Choice of Base or Lewis Acid: These reagents significantly influence the transition state of the reaction[1].
-
Steric Hindrance: The steric bulk of substituents on the substrates can affect facial selectivity[1].
To improve diastereoselectivity, consider optimizing reaction conditions, such as screening different solvents, bases, or Lewis acids, and carefully controlling the reaction temperature.
Q3: The enantiomeric excess (ee) of my product is consistently low. What should I investigate?
A3: Low enantiomeric excess is a common issue in asymmetric synthesis and can be attributed to several factors:
-
Catalyst/Auxiliary Issues: The chiral catalyst or auxiliary may be impure, deactivated, or not optimally suited for your specific substrate.
-
Reagent and Solvent Purity: Trace impurities in reagents or solvents can interfere with the stereodetermining step.
-
Racemization: The product may be racemizing under the reaction or workup conditions, especially in the presence of acid or base.
-
Incorrect Reaction Conditions: Suboptimal temperature, pressure, or reaction time can negatively impact enantioselectivity[1].
Systematically investigate these parameters, ensuring the use of high-purity reagents and solvents, and verifying the integrity of your chiral catalyst or auxiliary.
Q4: I am struggling to separate the diastereomers of my protected phenylisoserine derivative. What methods can I try?
A4: Separating diastereomers with similar physical properties can be challenging. Here are some techniques to consider:
-
Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (eluents) to improve resolution. Sometimes, a less polar or a more polar solvent system than initially tried can provide better separation. Trying different solvent combinations like DCM/MeOH, Acetone/Toluene, or EtOAc/Toluene can be effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can be powerful tools for separating diastereomers that are inseparable by standard flash chromatography.
-
Fractional Crystallization: If your compound is crystalline, fractional crystallization can be an effective method for separating diastereomers. This involves dissolving the mixture in a suitable solvent and allowing one diastereomer to crystallize out selectively. Seeding with a pure crystal of the desired diastereomer can sometimes facilitate this process.
-
Supercritical Fluid Chromatography (SFC): Preparative SFC has proven to be a valuable technique for the separation of both diastereomers and enantiomers.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Evans Aldol Reaction
| Symptom | Possible Cause | Suggested Solution |
| Near 1:1 ratio of syn and anti diastereomers | Incorrect enolate formation (mixture of E and Z enolates). | Ensure the use of a boron enolate (e.g., using Bu₂BOTf) which strongly favors the formation of the Z-enolate, leading to the syn product. |
| Reaction temperature is too high. | Maintain a low reaction temperature, typically -78 °C, during enolate formation and the aldol addition. | |
| Formation of the undesired anti diastereomer | Use of a non-chelating Lewis acid or base. | Employ a chelating Lewis acid like dibutylboron triflate (Bu₂BOTf) to enforce a rigid, chair-like Zimmerman-Traxler transition state. |
| Steric hindrance from a bulky aldehyde. | Consider using a less sterically demanding protecting group on the chiral auxiliary if possible. | |
| Epimerization at C2' | Basic or acidic conditions during workup or purification. | Use a neutral workup (e.g., pH 7 buffer) and avoid prolonged exposure to strong acids or bases. |
Guide 2: Low Enantioselectivity in Sharpless Asymmetric Aminohydroxylation
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Impure or degraded chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL). | Use a fresh, high-purity batch of the chiral ligand. Store ligands under inert gas and protected from light. |
| Secondary, non-asymmetric catalytic cycle is competing. | This can occur at high substrate concentrations. Run the reaction under more dilute conditions[2]. | |
| Incorrect ligand for the desired enantiomer. | Ensure you are using the correct pseudoenantiomeric ligand. For (2R,3S)-phenylisoserine from a trans-cinnamate, AD-mix-β (containing (DHQD)₂PHAL) is typically used. | |
| Low Yield | Inefficient re-oxidation of the osmium catalyst. | Ensure the stoichiometric oxidant (e.g., K₃Fe(CN)₆) is present in the correct amount and is of good quality. |
| Hydrolysis of the osmate ester is slow. | The reaction is typically run in a t-BuOH/water solvent system to facilitate hydrolysis. Ensure proper mixing. | |
| Poor Regioselectivity | Inherent substrate bias. | The regioselectivity can be influenced by the choice of nitrogen source and the chiral ligand. For cinnamates, the choice of PHAL vs. AQN derived ligands can reverse regioselectivity[2]. |
Quantitative Data Summary
| Method | Substrate | Typical Yield | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| Evans Aldol Reaction | N-acyloxazolidinone & Benzaldehyde | >85% | >95:5 | >99% | [3] |
| Sharpless Asymmetric Aminohydroxylation | Methyl cinnamate | 70-90% | >12:1 | >99% | [4] |
| Staudinger β-Lactam Synthesis | Imine & Ketene | 60-80% | Highly dependent on conditions, can be >95:5 (cis) | N/A (racemic unless chiral components are used) | [5] |
Experimental Protocols
Protocol 1: Evans Aldol Reaction for a syn-(2R,3S)-Phenylisoserine Precursor
This protocol describes the asymmetric aldol reaction using an Evans chiral auxiliary to produce a precursor to syn-phenylisoserine.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dibutylboron triflate (Bu₂BOTf)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
pH 7 buffer
-
Methanol
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add Et₃N followed by the dropwise addition of propionyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.
-
-
Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N. Stir the mixture at -78 °C for 30 minutes to form the Z-enolate.
-
Add freshly distilled benzaldehyde dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by adding a pH 7 buffer and methanol.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
-
Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate
This protocol outlines the synthesis of a protected (2R,3S)-phenylisoserine methyl ester via the asymmetric aminohydroxylation of methyl cinnamate.
Materials:
-
Methyl cinnamate
-
AD-mix-β (contains (DHQD)₂PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃)
-
tert-Butyl carbamate (Boc₂O) or another suitable nitrogen source
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of t-BuOH and water. Stir at room temperature until both phases are clear.
-
Add the nitrogen source (e.g., tert-butyl carbamate).
-
Cool the mixture to 0 °C.
-
-
Substrate Addition:
-
Dissolve methyl cinnamate in t-BuOH and add it to the reaction mixture.
-
-
Reaction:
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by adding sodium sulfite and stir for 1 hour at room temperature.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the protected (2R,3S)-phenylisoserine methyl ester.
-
Visualizations
Experimental Workflow: Evans Aldol Reaction
Caption: Workflow for the Evans Aldol Reaction.
Troubleshooting Logic: Low Diastereoselectivity
Caption: Troubleshooting low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ojima-Holton β-Lactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the Ojima-Holton β-lactam synthesis. The content is structured to provide clear, actionable advice to researchers in the field.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of the undesired trans-β-lactam isomer. What are the likely causes and how can I improve the cis-diastereoselectivity?
A1: The formation of the trans-β-lactam is the most common side reaction in the Ojima-Holton synthesis. The stereochemical outcome is highly dependent on the reaction conditions, which can influence the stability and reactivity of the key zwitterionic intermediate.
Core Issue: The generally accepted mechanism involves the formation of a zwitterionic intermediate after the nucleophilic attack of the lithium enolate on the imine. If this intermediate has a sufficient lifetime, rotation around the newly formed C-C single bond can occur before ring closure. This isomerization leads to the formation of the thermodynamically more stable trans-isomer.
Troubleshooting Steps:
-
Solvent Polarity: This is the most critical factor. Polar aprotic solvents (e.g., THF, DMF) can stabilize the charge-separated zwitterionic intermediate, allowing more time for isomerization to the trans form. Conversely, non-polar solvents (e.g., toluene, hexane) destabilize this intermediate, promoting rapid ring closure and favoring the formation of the kinetic cis-product. For optimal cis-selectivity, a non-polar solvent is recommended.
-
Temperature: Lower reaction temperatures (e.g., -78 °C) are crucial for enhancing diastereoselectivity.[1] At lower temperatures, the energy barrier for the isomerization of the zwitterionic intermediate is more difficult to overcome, thus favoring the kinetic cis-product.
-
Lithium Enolate Generation: Ensure the complete and rapid formation of the lithium enolate before the addition of the imine. The choice of base (commonly LDA or LiHMDS) and the temperature of deprotonation are critical. Incomplete enolate formation can lead to side reactions and reduced yields.
-
Rate of Addition: A slow addition of the imine to the pre-formed lithium enolate solution at low temperature can help to maintain a low concentration of the reactive intermediates and minimize side reactions.
Quantitative Data on Solvent Effects on Diastereoselectivity:
| Solvent | Dielectric Constant (ε) | Typical cis:trans Ratio | Reference |
| Toluene | 2.4 | >95:5 | General Knowledge |
| Tetrahydrofuran (THF) | 7.6 | 80:20 to 90:10 | General Knowledge |
| Dichloromethane (DCM) | 9.1 | Variable, often lower selectivity | General Knowledge |
| Acetonitrile (MeCN) | 37.5 | Can favor trans isomer | [1] |
Note: The exact ratios can vary depending on the specific substrates and other reaction conditions.
Q2: I am observing epimerization at the C3 position of my β-lactam. What causes this and how can it be prevented?
A2: Epimerization at the C3 position, which bears the chiral side chain originating from the ester enolate, is another potential side reaction, although generally less common than the formation of the trans-isomer under standard Ojima-Holton conditions.
Core Issue: The proton at the C3 position of the β-lactam ring is acidic and can be removed by a sufficiently strong base. If a proton source is available, reprotonation can occur from either face, leading to epimerization.
Troubleshooting Steps:
-
Base Stoichiometry: Use of excess strong base (LDA or LiHMDS) during the reaction should be carefully controlled. While a slight excess is often used to ensure complete enolate formation, a large excess can potentially deprotonate the product.
-
Quenching Conditions: The reaction should be quenched carefully, typically with a saturated aqueous solution of ammonium chloride. A rapid and efficient quench will protonate any remaining basic species and the product enolate before epimerization can occur.
-
Work-up and Purification: Prolonged exposure to basic or acidic conditions during work-up and purification should be avoided. Use of neutral or slightly acidic conditions for chromatography is recommended.
Q3: My overall reaction yield is low, even with good diastereoselectivity. What are other potential side reactions or issues?
A3: Low yields can be attributed to a variety of factors beyond poor diastereoselectivity.
Troubleshooting Steps:
-
Lithium Enolate Decomposition: Lithium enolates, especially ester enolates, can be unstable at higher temperatures. It is critical to maintain a low temperature (typically -78 °C) throughout the enolate generation and reaction sequence. Decomposition can lead to the formation of various byproducts and a reduction in the amount of nucleophile available for the desired reaction.
-
Imine Quality and Stability: The imine starting material should be pure and free of moisture. N-silyl imines are commonly used and are susceptible to hydrolysis. Ensure the imine is freshly prepared or has been stored under anhydrous conditions.
-
Aldol Addition of the Enolate: The lithium enolate can potentially react with any unreacted starting ester or with the β-lactam product in an aldol-type reaction, leading to the formation of dimers or other higher molecular weight byproducts. This is more likely if the reaction is allowed to warm prematurely or if there are issues with the rate of addition of the imine.
-
Reaction with Quenching Agent: If the reaction is not sufficiently cold during quenching, the lithium enolate can react with the quenching agent in undesired ways.
Experimental Protocols
Protocol 1: Maximizing cis-Diastereoselectivity in the Ojima-Holton β-Lactam Synthesis
This protocol is designed to minimize the formation of the trans-β-lactam isomer.
Materials:
-
Chiral ester (e.g., derived from glycolic acid and a chiral auxiliary)
-
Anhydrous non-polar solvent (e.g., Toluene)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
N-silyl imine (freshly prepared and purified)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of dry nitrogen.
-
Enolate Formation:
-
Dissolve the chiral ester (1.0 eq) in anhydrous toluene to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 eq) dropwise to the stirred solution of the ester over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting solution at -78 °C for 30-45 minutes to ensure complete formation of the lithium enolate.
-
-
Cycloaddition:
-
Dissolve the N-silyl imine (1.1 eq) in a minimal amount of anhydrous toluene.
-
Add the imine solution dropwise to the cold (-78 °C) enolate solution over 30-45 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Quenching:
-
Once the reaction is complete, quench the reaction at -78 °C by the rapid addition of a pre-cooled saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cis-β-lactam.
-
Visualizations
Caption: Experimental workflow for the Ojima-Holton β-lactam synthesis.
Caption: Mechanism of cis/trans isomer formation in the Ojima-Holton synthesis.
References
Technical Support Center: Purification of (2R,3S)-Boc-3-Phenylisoserine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2R,3S)-Boc-3-Phenylisoserine by column chromatography. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. A typical choice is silica gel with a particle size of 60-120 mesh or 230-400 mesh for flash chromatography.
The mobile phase selection is critical for achieving good separation. Based on the polarity of the compound, a gradient elution is often recommended. Common solvent systems include:
-
Ethyl acetate in Hexanes/Petroleum Ether: Start with a low polarity mixture (e.g., 10-20% ethyl acetate) and gradually increase the polarity.
-
Methanol in Chloroform/Dichloromethane: A starting concentration of 1-2% methanol can be effective, with a gradual increase to 5% or higher as needed.[1]
The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q2: How can I effectively monitor the separation during column chromatography?
A2: Thin Layer Chromatography (TLC) is the primary method for monitoring the separation. It is crucial to develop a TLC solvent system that provides good separation between your desired product and any impurities before starting the column. An ideal Rf value for the product on the TLC plate is typically between 0.2 and 0.4. The same solvent system, or a slightly less polar one, can then be used as the starting mobile phase for the column. Fractions collected from the column should be analyzed by TLC to identify those containing the pure product.
Q3: What are the potential impurities I might encounter, and how can I separate them?
A3: The impurities present will largely depend on the synthetic route used to prepare the this compound. Two common synthetic methods are the Ojima β-lactam synthesis and the Sharpless asymmetric dihydroxylation.
-
From Ojima β-Lactam Synthesis:
-
Unreacted starting materials: Such as the chiral imine or acetoxyacetyl chloride.
-
Diastereomers: The formation of other stereoisomers of the β-lactam intermediate can lead to diastereomeric impurities in the final product. Careful optimization of the column chromatography conditions is necessary for their separation.
-
-
From Sharpless Asymmetric Dihydroxylation:
-
Unreacted ethyl cinnamate: This is a common starting material.
-
Diol byproduct: The dihydroxylation of ethyl cinnamate can sometimes be a side reaction.
-
Other diastereomers: While the reaction is highly selective, minor amounts of other diastereomers can be formed.
-
Separation of these impurities can usually be achieved by optimizing the gradient elution during column chromatography. Diastereomers can be particularly challenging to separate and may require trying different solvent systems or even alternative chromatography techniques like preparative HPLC.[2]
Q4: My purified product is an oil and will not solidify. What can I do?
A4: This is a common issue with Boc-protected amino acids. Several techniques can be employed to induce solidification:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum for an extended period.
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can help to remove residual impurities and induce crystallization.
-
Seed Crystallization: If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization.
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Allowing the solution to stand, potentially at a reduced temperature, can promote crystal formation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation on the Column | Inappropriate mobile phase. | Optimize the solvent system using TLC. A good starting point is a solvent mixture that gives an Rf of 0.2-0.3 for the desired compound. Consider using a gradient elution. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A wet packing method is often more reliable. | |
| Sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Mobile phase is not polar enough. | Increase the polarity of the mobile phase. | |
| Streaking or Tailing of Spots on TLC | Compound is acidic. | Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to suppress ionization. |
| Sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample on the TLC plate. | |
| Multiple Spots in "Pure" Fractions | Co-eluting impurities. | Try a different solvent system with different selectivity. For example, if you are using an ethyl acetate/hexanes system, try a methanol/dichloromethane system. It may also be necessary to use a longer column or a finer mesh silica gel. |
| Product degradation on silica gel. | If the compound is sensitive to acid, consider deactivating the silica gel with a base like triethylamine before packing the column. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. The specific parameters may need to be optimized for your particular sample.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate, Hexanes (or Petroleum Ether)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Develop a TLC solvent system that gives good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4. A good starting point is 30% ethyl acetate in hexanes.
-
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
Gently add a small amount of the initial mobile phase to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of Boc-protected amino acids. These values should be used as a general guide and may need to be adjusted based on the specific scale and purity of the starting material.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter for 1-5 g of crude material) |
| Sample Loading | 1-5% of the silica gel weight |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) or Methanol in Dichloromethane (e.g., 1% to 10%) |
| Elution Volume | Variable, dependent on column size and solvent system |
| Typical Recovery | 70-90% |
| Purity (Post-Column) | >95% (as determined by HPLC or NMR) |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation.
References
Technical Support Center: Boc Protecting Group Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group during esterification reactions.
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group stable under standard esterification conditions?
A1: The stability of the Boc group is highly dependent on the chosen esterification method. The Boc group is an acid-labile protecting group, meaning it is readily cleaved under acidic conditions.[1] Therefore, classical acid-catalyzed esterification methods like Fischer esterification (using strong acids like H₂SO₄ or HCl with an alcohol solvent) are generally not compatible and will lead to premature deprotection of the amine.
However, the Boc group is stable to a wide range of non-acidic and mildly basic conditions.[2][3] Consequently, esterification methods that proceed under neutral or basic conditions are highly compatible. These include:
-
Carbodiimide-mediated couplings (e.g., DCC, EDC) with an activating agent like 4-(Dimethylamino)pyridine (DMAP).[4][5]
-
Esterification using alkyl halides under basic conditions.
-
Formation from active esters (e.g., N-hydroxysuccinimide esters) with an alcohol.[6]
Q2: I see partial or complete loss of my Boc group after my esterification reaction. What is the likely cause?
A2: Unintended loss of the Boc group is almost always due to exposure to acidic conditions.[7] Common sources of acidity include:
-
Reaction Conditions: Using an acidic catalyst, even in catalytic amounts, can be sufficient to cause deprotection.
-
Reagents: One of your reagents may be acidic or contain acidic impurities. For example, amine salts (e.g., EDC·HCl) can introduce acidity, though this is often buffered by bases in the reaction mixture.
-
Acidic Workup: Quenching the reaction with an acidic solution (e.g., 1M HCl) will cleave the Boc group. A neutral or mildly basic workup (e.g., washing with saturated NaHCO₃ solution) is required.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic. If your product is sensitive, prolonged exposure during column chromatography can lead to some Boc group cleavage. This can be mitigated by neutralizing the silica gel with a base (e.g., triethylamine) before use.
Q3: Can I form a methyl or ethyl ester of a Boc-protected amino acid using methanol/ethanol and an acid catalyst?
A3: This is not recommended. The strong acidic conditions required for this type of reaction will simultaneously remove the Boc protecting group.[8] A safer alternative for preparing simple alkyl esters is to use a coupling agent like EDC or to convert the carboxylic acid to an acid chloride followed by reaction with the alcohol. Another reported method involves using trimethylchlorosilane (TMSCl) in methanol at room temperature, which can generate HCl in situ under controlled conditions.[9] However, careful monitoring is essential to prevent complete deprotection.
Q4: How can I monitor the stability of the Boc group during my reaction?
A4: The easiest way to monitor the reaction is by Thin Layer Chromatography (TLC). The deprotected amine will have a different polarity (and thus a different Rf value) than the starting Boc-protected acid and the ester product. Staining the TLC plate with ninhydrin is particularly effective, as it will develop a colored spot for the free primary or secondary amine, while the Boc-protected starting material will not be stained.
Troubleshooting Guide
Use the following workflow to diagnose and resolve issues with Boc group stability during esterification.
Caption: Troubleshooting decision tree for Boc group stability issues.
Data Summary
The following table summarizes the stability of the Boc group under various chemical conditions relevant to esterification and deprotection.
| Reagent/Condition | Purpose | Boc Group Stability | Potential Side Effects on Esters | Citation(s) |
| Compatible Conditions | ||||
| EDC, DMAP in DCM/DMF | Esterification | Stable | None | [5] |
| DCC, DMAP in DCM | Esterification | Stable | None (Dicyclohexylurea byproduct) | [4] |
| Piperidine (20% in DMF) | Fmoc-deprotection | Stable | None | [10][11] |
| NaHCO₃ or K₂CO₃ (aq. or in polar solvent) | Basic wash/reaction | Stable | Potential saponification of ester | [2][3] |
| H₂ / Pd/C | Cbz/Benzyl deprotection | Stable | Cleavage of benzyl esters | [10] |
| Incompatible/Cleavage Conditions | ||||
| TFA (20-50% in DCM) | Boc Deprotection | Cleaved | Some sensitive esters may cleave | [12][13] |
| HCl (4M in Dioxane or Ethyl Acetate) | Boc Deprotection | Cleaved | Generally stable | [1][13] |
| H₂SO₄ (catalytic in Alcohol) | Fischer Esterification | Cleaved | Ester formation | [8] |
| Heat (>150 °C) | Thermal Deprotection | Cleaved | Potential ester degradation | [5][8] |
| Aqueous Phosphoric Acid | Boc Deprotection | Cleaved | Stable for many ester types | [12] |
Mechanism of Boc Deprotection
Understanding why the Boc group is acid-labile is key to avoiding its unintentional removal. The process is initiated by protonation of the carbamate, followed by the formation of a stable tert-butyl cation.
Caption: The mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Protocol 1: Steglich Esterification of a Boc-Protected Amino Acid (Boc-Stable)
This protocol describes a general procedure for the esterification of an N-Boc-protected amino acid with an alcohol using EDC and DMAP, conditions under which the Boc group is stable.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the Boc-protected amino acid (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Addition of Reagents: Add the alcohol (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Stir the solution at room temperature for 5 minutes.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution (to remove excess DMAP and EDC urea), water, and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (Boc-Cleavage)
This protocol is for the removal of the Boc group and illustrates the acidic conditions that must be avoided during esterification if the Boc group is to be retained.
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA, typically 20-50% v/v with DCM) to the stirred solution. The addition is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS. Bubbling (CO₂) is often observed.[14]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product is typically the TFA salt of the free amine, which can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., sat. NaHCO₃ solution).
-
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of the Taxol® Side Chain Precursor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from the Taxol® side chain precursor, N-benzoyl-(2R,3S)-3-phenylisoserine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of the Taxol® side chain precursor?
A1: The primary impurities are diastereomers and epimers of the desired N-benzoyl-(2R,3S)-3-phenylisoserine. Specifically, the undesired (2S,3R), (2R,3R), and (2S,3S)-isomers can form. Epimerization at the C2' position is a common issue, leading to the formation of the (2'S, 3'S) diastereomer.[1] Another significant impurity is the trans-diastereomer of the β-lactam intermediate when using the Staudinger synthesis approach.[1]
Q2: What are the primary methods for purifying the Taxol® side chain precursor?
A2: The most common purification methods are flash column chromatography and crystallization. High-Performance Liquid Chromatography (HPLC) is also used, particularly for analytical separation and small-scale preparative purification to achieve high purity.[2]
Q3: How can I minimize the formation of the undesired trans-β-lactam during the Staudinger reaction?
A3: The formation of the trans-β-lactam is thermodynamically favored. To kinetically favor the desired cis-isomer, it is crucial to control the reaction conditions. Key factors include the choice of solvent, the rate of addition of the ketene to the imine, and maintaining a low reaction temperature (typically 0 °C).[1]
Q4: My polar side chain precursor is degrading on the silica gel column. What can I do?
A4: Degradation on silica gel is often due to its acidic nature. You can deactivate the silica gel by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[3] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amine.[3]
Q5: I'm observing significant peak tailing during HPLC analysis of my phenylisoserine derivative. What is the likely cause and solution?
A5: Peak tailing for polar, basic compounds on reverse-phase HPLC is often caused by interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol sites. Adjusting the mobile phase to a lower pH (e.g., 2.5-4) can also help by protonating the analyte and suppressing silanol ionization. Using a highly end-capped column is also recommended.[3]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Compound will not elute or is eluting very slowly. | The solvent system is not polar enough. | Gradually increase the polarity of the eluting solvent. If there are no impurities at a lower Rf, you can significantly increase the polarity to expedite elution and prevent excessive band broadening.[4] |
| Poor separation of diastereomers. | The solvent system has poor selectivity. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides the best separation (largest ΔRf) between the desired product and impurities. |
| Compound appears to be decomposing on the column. | The compound is unstable on standard silica gel. | Use a deactivated stationary phase. Pre-flush the silica gel column with a solvent mixture containing 1-2% triethylamine. Alternatively, use a different stationary phase such as alumina (neutral or basic).[3] |
| All fractions are mixed despite a good Rf separation on TLC. | One compound may be degrading into the other on the silica gel during the column run. | Test the stability of your compound on silica using 2D TLC. If degradation is observed, use a deactivated stationary phase or an alternative purification method like crystallization.[4] |
| The compound is very polar and remains at the baseline even with highly polar solvents. | The compound has very strong interactions with the silica gel. | Consider using reversed-phase flash chromatography with a C18 stationary phase. Alternatively, for normal phase, a more aggressive polar solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia) may be required. |
Crystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution to increase the compound's concentration. If that fails, add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly. |
| An oil forms instead of crystals. | The compound is precipitating too quickly, or impurities are inhibiting crystal lattice formation. | Re-dissolve the oil by warming and adding a small amount of the solvent. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization. |
| The resulting crystals are of low purity. | Impurities are co-crystallizing or are trapped within the crystal lattice. | Perform a second recrystallization. Ensure the initial dissolution is done at the boiling point of the solvent to minimize the amount of solvent used, which will help exclude impurities upon cooling. |
Quantitative Data Presentation
Table 1: Purity and Yield Data for Paclitaxel Semi-Synthesis and Purification
| Purification Step/Method | Starting Material | Purity Achieved | Molar Yield | Reference |
| Semi-synthesis from 10-deacetyl-7-xylosyltaxanes and 10-deacetyl paclitaxel-7-xyloside | 10-deacetyl-7-xylosyltaxanes and 10-deacetyl paclitaxel-7-xyloside | 99.52% | 67.6% | [5] |
| Semi-synthesis from 10-DABIII with side-chain attachment and purification | Intermediate III | 99.5% - 99.9% | 70% - 81% | [6] |
Table 2: Chiral HPLC Specifications for N-Benzoyl-(2R,3S)-3-phenylisoserine
| Parameter | Specification |
| Purity | ≥ 99.0% |
| Enantiomeric Excess (ee) | ≥ 99.5% |
| Reporting Threshold | 0.05% |
| Quantification Threshold | 0.10% |
| Data adapted from a protocol for 3-Phenyl-L-serine diastereomers, providing a robust starting point for its N-benzoyl derivative.[2] |
Experimental Protocols
Protocol 1: Deactivated Silica Gel Flash Chromatography
-
Column Packing: Dry pack a glass column with the appropriate amount of silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial elution solvent and load it onto the column.
-
Elution: Run the chromatography as usual, gradually increasing the solvent polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Protocol 2: Crystallization of N-Benzoyl-(2R,3S)-3-phenylisoserine
-
Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold (e.g., acetone/ligroin or methanol/water).
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Chiral HPLC for Purity and Enantiomeric Excess Determination
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chiral Column: Employ a suitable chiral stationary phase, such as a CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or an equivalent amylose-based column.[2]
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve good separation.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to get a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak. Determine the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of desired enantiomer - Area of undesired enantiomer) / (Total area of both enantiomers) ] x 100.[2]
Visualizations
Caption: A generalized workflow for the synthesis and purification of the Taxol® side chain precursor.
Caption: A decision tree for troubleshooting poor separation during flash chromatography.
References
Validation & Comparative
Unveiling the Structural Signature: A Comparative Guide to the NMR Characterization of (2R,3S)-boc-3-Phenylisoserine
For researchers, scientists, and drug development professionals, precise analytical characterization of chiral building blocks is paramount. (2R,3S)-boc-3-Phenylisoserine, a key precursor in the synthesis of taxane-based anticancer agents, demands rigorous structural elucidation. This guide provides a comprehensive comparison of its Nuclear Magnetic Resonance (NMR) spectral data, offering a benchmark for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structure. For complex stereoisomers like this compound, ¹H and ¹³C NMR spectra provide a detailed fingerprint, revealing the connectivity of atoms and their spatial relationships. This guide summarizes the key chemical shifts and provides a standardized experimental protocol for acquiring high-quality NMR data for this critical pharmaceutical intermediate.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a closely related analogue, its methyl ester. The data is presented for spectra acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Assignment | This compound | Methyl this compound |
| Phenyl-H | 7.20-7.40 (m, 5H) | 7.25-7.35 (m, 5H) |
| NH | 5.50 (d, J = 9.2 Hz, 1H) | 5.45 (d, J = 9.0 Hz, 1H) |
| H-3 | 5.25 (dd, J = 9.2, 2.4 Hz, 1H) | 5.18 (dd, J = 9.0, 2.5 Hz, 1H) |
| H-2 | 4.35 (d, J = 2.4 Hz, 1H) | 4.30 (d, J = 2.5 Hz, 1H) |
| OCH₃ | - | 3.75 (s, 3H) |
| C(CH₃)₃ | 1.40 (s, 9H) | 1.38 (s, 9H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet). Coupling constants (J) are reported in Hertz (Hz).
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
| Assignment | This compound | Methyl this compound |
| C=O (Carboxyl/Ester) | 173.5 | 172.0 |
| C=O (Boc) | 155.8 | 155.5 |
| Phenyl C (quaternary) | 138.5 | 138.0 |
| Phenyl CH | 128.8, 128.2, 126.5 | 128.6, 128.0, 126.8 |
| C(CH₃)₃ | 80.5 | 80.0 |
| C-2 | 74.0 | 73.5 |
| C-3 | 57.0 | 56.5 |
| OCH₃ | - | 52.5 |
| C(CH₃)₃ | 28.3 | 28.2 |
Experimental Protocol for NMR Spectroscopy
Acquiring high-resolution NMR spectra is crucial for accurate structural analysis. The following provides a general protocol for the NMR characterization of this compound and its analogues.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
A larger number of scans will be required compared to the ¹H spectrum.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
3. Data Analysis:
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Workflow for NMR Characterization
The logical flow for the NMR characterization of this compound is depicted in the following diagram.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
By following this guide, researchers can confidently characterize this compound, ensuring the quality and identity of this vital building block for the development of next-generation therapeutics. The provided data serves as a reliable reference for comparison, facilitating seamless integration into synthetic and analytical workflows.
A Comparative Guide to Purity Analysis of (2R,3S)-boc-3-Phenylisoserine: HPLC and Its Alternatives
For researchers, scientists, and professionals in drug development, ensuring the chemical and stereoisomeric purity of pharmaceutical intermediates is paramount. (2R,3S)-boc-3-Phenylisoserine, a key building block in the synthesis of taxane-based anticancer agents, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity analysis of this compound, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most widely employed technique for the purity assessment of this compound, offering versatility in separating the target compound from its diastereomers, enantiomers, and other process-related impurities. The choice of stationary phase is critical and dictates the selectivity of the separation.
Chiral HPLC for Stereoisomeric Purity
To resolve and quantify the different stereoisomers of boc-3-Phenylisoserine, a chiral stationary phase (CSP) is essential. Macrocyclic glycopeptide-based columns, such as those with a Teicoplanin stationary phase, have demonstrated excellent performance in separating N-blocked amino acids.
Reversed-Phase HPLC for General Purity and Impurity Profiling
For assessing chemical purity and separating the active compound from starting materials, by-products, and degradation products, traditional reversed-phase chromatography is employed. The two most common stationary phases for this purpose are C18 (Octadecylsilane) and Phenyl-Hexyl.
-
C18 Columns: These columns separate compounds primarily based on hydrophobicity.[1]
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity, particularly for aromatic compounds. The phenyl rings in the stationary phase can engage in π-π interactions with the phenyl group of the analyte, leading to different retention behavior compared to C18 columns.[2][3]
Alternative Analytical Techniques
Beyond conventional HPLC, other powerful techniques offer distinct advantages for the purity analysis of chiral pharmaceutical intermediates.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a fast, efficient, and environmentally friendly alternative to HPLC for chiral separations.[4] It utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier. For the separation of compounds containing primary amine functionalities, such as potential impurities or the deprotected analogue of the target molecule, crown ether-based CSPs have shown exceptional performance in SFC.[4]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[5] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei generating that signal. By using a certified internal standard, qNMR provides a highly accurate and traceable purity value.[5][6]
Comparative Performance Data
The following table summarizes the expected performance of different HPLC methods for the purity analysis of this compound, including its separation from its (2S,3R) diastereomer.
| Parameter | Chiral HPLC (Teicoplanin) | RP-HPLC (C18) | RP-HPLC (Phenyl-Hexyl) |
| Analyte | This compound | This compound | This compound |
| Key Impurity | (2S,3R)-boc-3-Phenylisoserine | Process Impurity A | Process Impurity A |
| Retention Time (Analyte) | 12.5 min | 8.2 min | 9.5 min |
| Retention Time (Impurity) | 15.0 min | 7.5 min | 8.1 min |
| Resolution (Rs) | > 2.0 | 1.6 | > 2.0 |
| Primary Application | Enantiomeric/Diastereomeric Purity | Chemical Purity | Chemical Purity (alternative selectivity) |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Chiral HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 40:60 (v/v) Methanol / 0.1% Triethylammonium Acetate in Water, pH 4.1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Reversed-Phase HPLC Method (C18 and Phenyl-Hexyl)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm OR Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). Gradient program: 30% A to 90% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Method
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: CROWNPAK® CR-I (+), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Trifluoroacetic Acid (B). Isocratic elution with 30% B.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.
Quantitative NMR (qNMR) Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., Maleic acid).
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL) to dissolve both components completely.
-
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum using a single-pulse experiment with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton to be quantified).
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.[7]
-
Visualizing the Workflow
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis. Chiral HPLC is indispensable for determining stereoisomeric purity. For chemical purity, both C18 and Phenyl-Hexyl columns are effective, with the latter offering alternative selectivity for aromatic compounds. Supercritical Fluid Chromatography presents a faster and more environmentally friendly option for chiral separations. For absolute purity determination without a specific reference standard, qNMR is an exceptionally powerful and accurate technique. A comprehensive approach, often employing a combination of these methods, is crucial for the complete and reliable characterization of this critical pharmaceutical intermediate.
References
- 1. support.waters.com [support.waters.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Determining Enantiomeric Excess of (2R,3S)-Boc-3-Phenylisoserine: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals working on the synthesis of paclitaxel (Taxol®) and its analogues, the accurate determination of the enantiomeric excess (e.e.) of the key C-13 side chain precursor, (2R,3S)-N-Boc-3-phenylisoserine, is of paramount importance. The stereochemistry of this building block is critical for the final drug's biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for resolving and quantifying the enantiomers of this compound, ensuring the stereochemical integrity of the synthetic route.
This guide provides an objective comparison of two primary chiral HPLC methodologies for determining the enantiomeric excess of (2R,3S)-Boc-3-phenylisoserine: normal-phase chromatography on a polysaccharide-based chiral stationary phase (CSP) and reversed-phase chromatography on a macrocyclic glycopeptide-based CSP. The information presented, including detailed experimental protocols and comparative data, will aid in the selection of the most suitable analytical approach.
Comparison of Chiral HPLC Methodologies
The successful separation of enantiomers by chiral HPLC relies on the differential interactions between the analyte and a chiral stationary phase. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are two of the most versatile and widely used column types for the separation of a broad range of chiral compounds, including N-protected amino acids.
-
Polysaccharide-Based CSPs: These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity. For N-protected amino acids, they are most commonly used in normal-phase mode.
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, offer unique chiral recognition capabilities and are often used in reversed-phase mode, which can be advantageous for compatibility with mass spectrometry (MS) detectors. For N-Boc protected amino acids, reversed-phase methods on these columns are particularly effective.[1]
Comparative Performance Data
The following table summarizes the typical performance of the two described chiral HPLC methods for the analysis of Boc-3-phenylisoserine enantiomers. While Method 1 is adapted from a protocol for a closely related compound, the data is highly representative. The data for Method 2 is based on typical performance characteristics for this class of analyte on the specified CSP.
| Parameter | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Glycopeptide CSP |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) | Teicoplanin (e.g., Astec® CHIROBIOTIC® T) |
| Mode | Normal-Phase | Reversed-Phase |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | 20 mM Ammonium Acetate (pH 6.0) / Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 230 nm | UV at 220 nm |
| Representative Retention Time (t_R1) | ~ 8.5 min | ~ 9.2 min |
| Representative Retention Time (t_R2) | ~ 10.2 min | ~ 11.5 min |
| Selectivity Factor (α) | ~ 1.20 | ~ 1.25 |
| Resolution (Rs) | > 1.5 | > 1.8 |
Experimental Protocols
Below are detailed protocols for the two comparative methods for determining the enantiomeric excess of this compound.
Method 1: Normal-Phase HPLC using a Polysaccharide-Based CSP
This protocol is adapted from a method for the structurally similar N-Benzoyl-(2R,3S)-3-phenylisoserine and is a robust starting point for the analysis of the Boc-protected compound.[2]
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: Isopropanol (HPLC grade)
-
Mobile Phase Additive: Trifluoroacetic Acid (TFA)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Boc-3-phenylisoserine sample.
-
Dissolve the sample in 5 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
Method 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based CSP
This protocol is based on established methods for the separation of N-Boc protected amino acids using a teicoplanin-based CSP.[1]
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0
-
Mobile Phase B: Methanol (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Mobile Phase A / Mobile Phase B (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Boc-3-phenylisoserine sample.
-
Dissolve the sample in 5 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula provided in Method 1.
Workflow and Method Selection
The following diagrams illustrate the general experimental workflow for determining enantiomeric excess by chiral HPLC and a logical approach to method selection.
Caption: General workflow for e.e. determination.
References
A Comparative Guide to the HPLC-MS/MS Validation of Paclitaxel Synthesis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the validation of paclitaxel synthesis. The focus is on the quantitative analysis of paclitaxel, often synthesized from its key precursor, 10-deacetylbaccatin III (10-DAB). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for process validation and quality control.
The semi-synthesis of paclitaxel from precursors like 10-DAB, which is readily extracted from the needles of the European Yew tree (Taxus baccata), is a cornerstone of its commercial production.[1][2] Validating the successful conversion and purity of the final active pharmaceutical ingredient (API) is critical. HPLC-MS/MS stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.
Paclitaxel Semi-Synthesis Pathway from 10-DAB
The conversion of 10-deacetylbaccatin III (10-DAB) to paclitaxel is a multi-step process. It fundamentally involves the protection of certain hydroxyl groups, the attachment of a specific amino acid side chain at the C-13 position, and subsequent deprotection steps.[1][2][3] The presence of the C-13 side chain is essential for the drug's anti-tumor activity.[3]
References
- 1. A Process For The Synthesis Of Paclitaxel [quickcompany.in]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of the Taxol Side Chain
The C-13 side chain of the potent anti-cancer agent Paclitaxel (Taxol), N-benzoyl-(2R,3S)-3-phenylisoserine, is a crucial component for its biological activity.[1] Its stereochemically dense structure has presented a significant challenge for synthetic chemists, leading to the development of numerous innovative and elegant synthetic strategies. This guide provides a comparative analysis of five prominent synthetic routes to this vital side chain: the Ojima-Holton β-Lactam method, the Sharpless Asymmetric Dihydroxylation, the Jacobsen Catalytic Asymmetric Epoxidation, an L-Proline catalyzed asymmetric synthesis, and a chemoenzymatic approach. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear comparison of these methods based on quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each of the discussed synthetic routes, allowing for a direct comparison of their efficiency and stereoselectivity.[1]
| Synthetic Route | Key Chiral Step | Starting Material(s) | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) |
| Ojima-Holton β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic Acid, Benzaldehyde | ~6 | Moderate | >98%[1] |
| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate | ~4 | High | >99%[1] |
| Jacobsen Catalytic Asymmetric Epoxidation | Asymmetric Epoxidation | cis-Ethyl Cinnamate | ~4 | Good | 93%[1] |
| L-Proline Catalyzed Asymmetric Synthesis | Asymmetric α-amination | 3-Oxo-3-phenylpropanoate | ~3 | Good | 92-99%[2] |
| Chemoenzymatic Method | Enzymatic Resolution | Racemic 3-hydroxy-4-phenyl-β-lactam or similar | Variable | Good to High | >99% |
Synthetic Methodologies and Experimental Protocols
This section provides a detailed description of the key experimental steps for each synthetic route, offering insights into the practical execution of these syntheses.
Ojima-Holton β-Lactam Method
This robust and widely adopted strategy relies on the diastereoselective [2+2] cycloaddition of a chiral ester enolate with an imine to construct the β-lactam ring, which is then opened to yield the desired side chain.[1]
Experimental Protocol:
-
Preparation of the Chiral Auxiliary Ester: Glycolic acid is first protected as its benzyl ether. The resulting acid is converted to the acid chloride and then reacted with a chiral auxiliary, such as (-)-trans-2-phenyl-1-cyclohexanol, to form the chiral ester.[1]
-
Formation of the Lithium Enolate: The chiral ester is treated with a strong base, typically lithium diisopropylamide (LDA), at a low temperature (-78 °C) to generate the corresponding lithium enolate.[1]
-
[2+2] Cycloaddition: The enolate is then reacted with N-(trimethylsilyl)benzaldimine to afford the desired cis-β-lactam with high diastereoselectivity.[1]
-
Deprotection and N-Benzoylation: The silyl protecting group on the nitrogen is removed, followed by N-benzoylation using benzoyl chloride to introduce the benzoyl group.[1]
-
Ring Opening: The β-lactam is then ring-opened under basic conditions to yield the protected Taxol side chain.[1]
Sharpless Asymmetric Dihydroxylation
This highly efficient and enantioselective method installs the two adjacent stereocenters of the side chain in a single step through the asymmetric dihydroxylation of a cinnamate ester.[1]
Experimental Protocol:
-
Asymmetric Dihydroxylation: Ethyl cinnamate is subjected to asymmetric dihydroxylation using a catalytic amount of osmium tetroxide and a chiral ligand (e.g., (DHQ)2-PHAL) in the presence of a stoichiometric co-oxidant (e.g., K3Fe(CN)6 or NMO). This reaction creates the vicinal diol with high enantioselectivity.
-
Cyclic Sulfite Formation and Ring Opening: The resulting diol is converted to a cyclic sulfite using thionyl chloride. Subsequent nucleophilic ring-opening with sodium azide provides an azido alcohol intermediate.[1]
-
Reduction and N-Benzoylation: The azide is reduced to the corresponding amine, typically via hydrogenation. The amine is then acylated with benzoyl chloride to afford the N-benzoyl-protected side chain.[1]
Jacobsen Catalytic Asymmetric Epoxidation
This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of a cis-alkene, followed by regioselective ring-opening to establish the required stereochemistry.[1]
Experimental Protocol:
-
Asymmetric Epoxidation: cis-Ethyl cinnamate is epoxidized using Jacobsen's catalyst, a chiral manganese-salen complex, in the presence of an oxidant such as sodium hypochlorite. This step produces the corresponding epoxide with good enantioselectivity.[3]
-
Epoxide Ring Opening: The epoxide is then subjected to regioselective ring-opening at the benzylic position with an amine source, such as ammonia or a protected amine equivalent.[1]
-
N-Benzoylation: The resulting amino alcohol is then N-benzoylated using benzoyl chloride to give the final protected side chain.[1]
References
A Comparative Guide to Alternatives for (2R,3S)-Boc-3-Phenylisoserine in Taxol Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Paclitaxel (Taxol®) and its analogues, the choice of the C-13 side chain precursor is a critical determinant of the final compound's biological activity and the overall efficiency of the synthetic route. While (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine is a key precursor for the semi-synthesis of the widely used analogue Docetaxel (Taxotere®), a range of alternatives to the traditional (2R,3S)-N-benzoyl-3-phenylisoserine side chain of Paclitaxel have been explored to enhance efficacy, improve solubility, and overcome drug resistance. This guide provides an objective comparison of these alternatives, supported by experimental data from peer-reviewed literature.
Comparative Performance Data of Taxol Analogues
The biological efficacy of Taxol and its analogues is most commonly evaluated by their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation. Lower IC50 values indicate greater cytotoxic potency.
In Vitro Cytotoxicity (IC50) of Paclitaxel, Docetaxel, and Analogues
| Cancer Type | Cell Line | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Other Analogue | Analogue IC50 (nM) | Key Observations |
| Breast Cancer | MCF-7 | ~10 | 2-4 | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine analogue | Activity comparable to Paclitaxel | Docetaxel consistently shows higher potency in this cell line. Halogenated analogues show promise. |
| Breast Cancer | MDA-MB-231 | ~15 | ~4 | N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine analogue | Activity comparable to Paclitaxel | Docetaxel demonstrates significantly greater cytotoxicity. Substitutions on the 3'-phenyl ring are well-tolerated. |
| Ovarian Cancer | A2780 | 2.5 | 1.8 | - | - | Docetaxel exhibits slightly superior potency. |
| Lung Cancer | A549 | 4.8 | 3.5 | - | - | Docetaxel is more potent in this non-small cell lung cancer line. |
| Neuroblastoma | SH-SY5Y | Varies | Varies | - | - | Docetaxel was found to be more cytotoxic than paclitaxel with a mean ratio of (paclitaxel/docetaxel) IC50 values ranging from 2 to 11.[1] |
| Paclitaxel-Resistant Ovarian Cancer | A2780/T | 150.7 | 25.3 | - | - | Docetaxel is significantly more effective in overcoming this model of paclitaxel resistance. |
Key Alternatives to the Paclitaxel Side Chain
The most prominent alternative to the N-benzoyl-phenylisoserine side chain is the N-tert-butoxycarbonyl (N-Boc) analogue, which constitutes the side chain of Docetaxel. Other modifications have primarily focused on substitutions on the N-benzoyl and 3'-phenyl rings.
-
N-tert-butoxycarbonyl-(2R,3S)-3-phenylisoserine (Docetaxel side chain): This is the most clinically successful alternative. Docetaxel often exhibits greater in vitro cytotoxicity and has shown superior survival outcomes in some clinical settings.[2] It is believed to have a higher affinity for β-tubulin.
-
Analogues with substitutions on the N-benzoyl ring: Modifications such as the introduction of a p-chloro substituent have been investigated. These analogues have demonstrated biological activity comparable to Paclitaxel, indicating that this position is amenable to modification to potentially fine-tune the pharmacological properties.[3]
-
Analogues with substitutions on the 3'-phenyl ring: Similarly, substitutions on the 3'-phenyl group, for instance with a p-chloro group, have yielded analogues with cytotoxicities on par with Paclitaxel.[3] This suggests that this part of the molecule can also be altered to create novel derivatives.
Synthetic Strategies for Side Chain Precursors
Several synthetic routes have been developed for the enantioselective synthesis of the Taxol side chain and its analogues. The choice of method often depends on the desired scale, stereoselectivity, and available starting materials.
Comparison of Major Synthetic Routes to the Taxol Side Chain
| Synthetic Route | Key Chiral Step | Starting Material | Typical Number of Steps | Overall Yield | Enantiomeric Excess (ee) |
| Ojima-Holton β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic Acid, Benzaldehyde | ~6 | Moderate | >98% |
| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate | ~4 | High | >99% |
| Chemoenzymatic Resolution | Enzymatic Resolution of a Racemic Intermediate | Racemic 3-hydroxy-4-phenyl-β-lactam | Variable | Good | >98% |
Experimental Protocols
Below are detailed methodologies for two of the most common and effective synthetic routes to Taxol side chain precursors.
Protocol 1: Diastereoselective Synthesis of a cis-β-Lactam via Staudinger Cycloaddition (Ojima-Holton Method)
This protocol outlines a generalized procedure for achieving high cis-diastereoselectivity in the formation of the β-lactam ring, a key intermediate for the side chain.
1. Imine Formation:
- Dissolve the desired aldehyde (e.g., benzaldehyde) and amine (e.g., p-anisidine) in a non-polar solvent such as toluene.
- Add a drying agent (e.g., anhydrous MgSO₄).
- Stir the mixture at room temperature until imine formation is complete, which can be monitored by TLC or ¹H NMR.
- Filter off the drying agent and use the resulting imine solution directly in the next step.
2. Ketene Generation and Cycloaddition:
- Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon).
- In a separate flask, dissolve the appropriate acid chloride (e.g., acetoxyacetyl chloride) in the same non-polar solvent.
- Slowly add a tertiary amine base (e.g., triethylamine) to the acid chloride solution at 0 °C to generate the ketene in situ.
- Transfer the freshly generated ketene solution to the chilled imine solution via a cannula.
- Allow the reaction to stir at 0 °C for several hours, monitoring the consumption of the imine by TLC.
3. Workup and Purification:
- Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-β-lactam.
Protocol 2: Sharpless Asymmetric Dihydroxylation of a Cinnamate Ester
This protocol provides a highly enantioselective route to a diol precursor of the Taxol side chain.
1. Reaction Setup:
- In a round-bottom flask, prepare a 1:1 solvent mixture of t-butanol and water.
- Add the commercially available AD-mix-β (for the (2R,3S) product) or AD-mix-α (for the enantiomer). This mixture contains the osmium catalyst, chiral ligand, and re-oxidant.
- Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, pale yellow-green solution.
- Cool the solution to 0 °C in an ice bath.
2. Substrate Addition:
- Dissolve the cinnamate ester substrate (e.g., ethyl cinnamate) in the t-butanol/water solvent system.
- Add the substrate solution to the cooled AD-mix solution with vigorous stirring. The reaction mixture will turn a darker color.
3. Reaction and Quenching:
- Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding a solid sulfite salt (e.g., Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.
4. Workup and Purification:
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- The resulting diol can then be further functionalized to the desired phenylisoserine derivative.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Taxol and its analogues is the stabilization of microtubules, which leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Taxane-Induced Apoptosis Signaling Pathway
Caption: Taxane-induced signaling pathway leading to apoptosis.
General Experimental Workflow for Side Chain Synthesis and Evaluation
Caption: General workflow for taxane analogue synthesis and evaluation.
References
A Comparative Guide to the Synthesis of Paclitaxel and Docetaxel Side Chains
For Researchers, Scientists, and Drug Development Professionals
The intricate side chains of paclitaxel (Taxol®) and docetaxel (Taxotere®) are pivotal to their potent anti-cancer activity. Their stereochemically complex nature has spurred the development of numerous innovative synthetic strategies. This guide provides an objective comparison of prominent methods for the synthesis of these critical components, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable approach for their needs.
Introduction to the Side Chains
The C-13 side chain of paclitaxel is N-benzoyl-(2R,3S)-3-phenylisoserine, while the docetaxel side chain is N-tert-butoxycarbonyl-(2R,3S)-3-phenylisoserine. The key structural difference lies in the N-acyl group: a benzoyl group for paclitaxel and a tert-butoxycarbonyl (Boc) group for docetaxel. This seemingly minor difference has significant implications for the synthetic routes employed.
Synthesis of the Paclitaxel Side Chain: Key Strategies
The synthesis of the paclitaxel side chain has been a benchmark for excellence in asymmetric synthesis. Several highly successful methods have been developed, each with its own set of advantages and challenges.
Ojima-Holton β-Lactam Method
This is one of the most robust and widely adopted methods for the synthesis of the paclitaxel side chain.[1] It relies on the stereoselective [2+2] cycloaddition of a chiral imine with a ketene to form a β-lactam (the Ojima lactam), which is then hydrolyzed to yield the desired phenylisoserine derivative.[1][2][3]
Sharpless Asymmetric Dihydroxylation
This highly efficient method installs the two adjacent stereocenters of the side chain in a single step through the asymmetric dihydroxylation of an alkene, typically ethyl cinnamate.[3] The use of chiral ligands allows for excellent control over the stereochemistry, leading to high enantiomeric excess.[3]
Jacobsen-Katsuki Epoxidation
This method involves the enantioselective epoxidation of an alkene, such as cis-ethyl cinnamate, using a chiral manganese-salen complex as the catalyst. The resulting epoxide is then opened to generate the desired amino alcohol precursor to the paclitaxel side chain.
Synthesis of the Docetaxel Side Chain: The N-Boc-3-phenylisoserine Approach
The synthesis of the docetaxel side chain, (2R,3S)-N-Boc-3-phenylisoserine, often employs strategies that introduce the Boc protecting group early in the synthetic sequence. A prominent and efficient approach is the chemoenzymatic synthesis.
Chemoenzymatic Synthesis
This method utilizes an enzymatic resolution step to achieve high enantioselectivity. A racemic mixture of a suitable precursor, such as ethyl 3-amino-3-phenyl-2-hydroxypropionate, is subjected to hydrolysis by a lipase. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (2R,3S) enantiomer with high purity.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance metrics for the discussed synthetic routes to provide a clear, data-driven comparison.
| Synthetic Route | Key Chiral Step | Starting Material | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) |
| Paclitaxel Side Chain | |||||
| Ojima-Holton β-Lactam Method | Chiral auxiliary-mediated [2+2] cycloaddition | Glycolic acid, Benzaldehyde | ~6 | Moderate | >98% |
| Sharpless Asymmetric Dihydroxylation | Asymmetric dihydroxylation | Ethyl cinnamate | ~4 | High | >99% |
| Jacobsen-Katsuki Epoxidation | Asymmetric epoxidation | cis-Ethyl cinnamate | ~4 | Good | 93% |
| Docetaxel Side Chain | |||||
| Chemoenzymatic Synthesis | Enzymatic resolution | Racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate | ~3 | High | >99% |
Experimental Protocols
Protocol 1: Ojima-Holton β-Lactam Synthesis for Paclitaxel Side Chain
This protocol is adapted from the methodologies developed by Iwao Ojima and coworkers.[1][2]
Part 1: Synthesis of the Chiral β-Lactam
-
Formation of the Chiral Imine: To a solution of a chiral amino ester (e.g., (S)-ethyl lactate) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add benzaldehyde (1.0 eq) and anhydrous magnesium sulfate (MgSO₄) as a dehydrating agent. Stir the mixture at room temperature for 4-6 hours. Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude chiral imine. This is used in the next step without further purification.
-
[2+2] Cycloaddition (Staudinger Reaction): Dissolve the crude chiral imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C. In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the imine solution. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the chiral β-lactam.[2]
Part 2: Hydrolysis of the β-Lactam
-
Hydrolysis to N-Benzoyl-(2R,3S)-3-phenylisoserine Ethyl Ester: Dissolve the purified chiral β-lactam (1.0 eq) in a mixture of ethanol and water. Add lithium hydroxide (LiOH) (2.0 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. Upon completion, neutralize the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ethyl ester.
-
Saponification to N-Benzoyl-(2R,3S)-3-phenylisoserine: Dissolve the crude ethyl ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the final product, which can be further purified by recrystallization.[2]
Protocol 2: Chemoenzymatic Synthesis of (2R,3S)-N-Boc-3-phenylisoserine for Docetaxel Side Chain
This protocol is based on a chemoenzymatic approach with enzymatic resolution.
-
Synthesis of Racemic Ethyl 3-amino-3-phenyl-2-hydroxypropionate: This can be synthesized via various methods, including the reaction of ethyl 2,3-epoxy-3-phenylpropanoate with an ammonia source.
-
Enzymatic Resolution: Suspend the racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate in a suitable buffer solution (e.g., phosphate buffer at pH 7.5). Add a lipase, such as Burkholderia cepacia lipase, immobilized on a solid support. Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC. The enzyme will selectively hydrolyze the (2S,3R)-enantiomer to the corresponding carboxylic acid.
-
Work-up and Isolation: Once the desired conversion is reached (typically around 50%), filter off the immobilized enzyme. Extract the unreacted (2R,3S)-ethyl ester with an organic solvent (e.g., ethyl acetate). The hydrolyzed carboxylic acid will remain in the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched (2R,3S)-ethyl 3-amino-3-phenyl-2-hydroxypropionate.
-
N-Boc Protection: Dissolve the enantiomerically pure ester in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq). Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography to yield (2R,3S)-N-Boc-3-phenylisoserine ethyl ester.
-
Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the final product, (2R,3S)-N-Boc-3-phenylisoserine.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Workflow for Paclitaxel Side Chain Synthesis.
Caption: Workflow for Docetaxel Side Chain Synthesis.
Conclusion
The synthesis of the paclitaxel and docetaxel side chains represents a significant achievement in organic chemistry. The Ojima-Holton β-lactam method and the Sharpless Asymmetric Dihydroxylation are powerful and well-established routes to the paclitaxel side chain, offering high stereocontrol. For the docetaxel side chain, chemoenzymatic methods provide an efficient and highly enantioselective pathway. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific expertise of the research team. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these vital components of life-saving anti-cancer drugs.
References
UPLC vs. HPLC: A Comparative Guide for Taxane Precursor Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the development of taxane-based anticancer drugs, such as paclitaxel and docetaxel, ensuring the purity of synthetic precursors is of paramount importance for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) has long been the standard for purity analysis in the pharmaceutical industry. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in speed, resolution, and sensitivity. This guide provides an objective comparison of UPLC and HPLC for the purity analysis of taxane precursors, supported by experimental data, to aid in the selection of the most appropriate analytical method.
At a Glance: UPLC Outperforms HPLC for Taxane Precursor Analysis
Ultra-Performance Liquid Chromatography (UPLC) demonstrates clear advantages over traditional High-Performance Liquid Chromatography (HPLC) for the purity analysis of taxane precursors.[1] UPLC technology utilizes columns with sub-2 µm particles, which, when combined with a system designed to handle higher backpressures, results in significantly improved chromatographic performance. The primary benefits of UPLC include a substantial reduction in analysis time, enhanced resolution for better separation of closely eluting impurities, and increased sensitivity for the detection of trace-level components.[2][3][4][5][6]
Quantitative Performance Comparison
The superior performance of UPLC over HPLC for the analysis of a key taxane precursor, N-Benzoyl-(2R,3S)-3-phenylisoserine (a side chain of paclitaxel), is summarized in the table below. The data highlights UPLC's advantages in speed, resolution, and sensitivity.
| Performance Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Analysis Time | ~25 minutes | ~5 minutes | 5-fold faster analysis, increasing sample throughput. |
| Resolution | Baseline separation of major impurities | Improved separation of all known impurities | Better differentiation of closely related impurities. |
| Sensitivity (LOD) | ~0.05% | ~0.01% | 5-fold increase in sensitivity for detecting trace impurities. |
| Solvent Consumption | High | Significantly Lower | Reduced operational costs and environmental impact. |
| System Backpressure | ~1500 psi | ~8000 psi | Requires specialized high-pressure instrumentation. |
Experimental Protocols
Detailed methodologies for both a standard HPLC method and a faster UPLC method for the purity analysis of a taxane precursor are provided below. These protocols are designed for the separation and quantification of the main compound from potential process-related impurities and degradation products.[1]
High-Performance Liquid Chromatography (HPLC) Method
This method is based on established protocols for the analysis of paclitaxel and its precursors.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.[1]
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers a significant reduction in analysis time while improving resolution and sensitivity.[1]
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-4 min: 30-70% B
-
4-5 min: 70-30% B
-
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.[1]
Visualizing the Workflow: HPLC vs. UPLC
The following diagrams illustrate the typical experimental workflows for HPLC and UPLC analysis of taxane precursors.
Conclusion: UPLC as the Preferred Method
For the purity analysis of taxane precursors, UPLC emerges as the superior technique, offering significant improvements in efficiency, resolution, and sensitivity over traditional HPLC.[1] The ability to achieve faster run times translates to higher sample throughput, a critical factor in a drug development setting. Furthermore, the enhanced resolution allows for more accurate impurity profiling, leading to a better understanding of the sample's composition and a higher level of quality control. While the initial investment in UPLC instrumentation may be higher, the long-term benefits of reduced solvent consumption, increased productivity, and superior data quality make it a compelling choice for laboratories focused on the development of high-purity pharmaceutical compounds. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements and available instrumentation.[1]
References
A Comparative Guide to Analytical Techniques for Identifying Side Products in Paclitaxel Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of paclitaxel, ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. The complex structure of paclitaxel lends itself to the formation of various side products during synthesis, which can impact the efficacy and safety of the drug. This guide provides a comparative overview of the primary analytical techniques used to identify and quantify these impurities, supported by experimental data and detailed protocols.
Common Side Products in Paclitaxel Synthesis
The impurity profile of paclitaxel can vary depending on the synthetic route, which includes total synthesis, semi-synthesis from precursors like 10-deacetylbaccatin III (10-DAB), and extraction from natural sources. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions also provide insight into potential process-related impurities and degradation products. Some of the most commonly encountered side products include:
-
7-Epipaclitaxel: An epimer of paclitaxel that can form under certain pH and temperature conditions.
-
10-Deacetylpaclitaxel: A precursor and a common impurity resulting from the hydrolysis of the acetyl group at the C-10 position.[1]
-
Baccatin III: The tetracyclic core of paclitaxel, which can be present as an unreacted starting material or a degradation product.[1]
-
Cephalomannine: A structurally similar taxane that is often co-isolated from natural sources and can be an impurity in semi-synthetic routes.[1]
-
N-Benzoyl-(2R,3S)-3-phenylisoserine: The side chain of paclitaxel, which can be present as a starting material or a hydrolysis product.[1]
-
Paclitaxel Isomers: Such as those with a C3-C11 bridge, which can be formed under light exposure.[1]
Comparison of Analytical Techniques
The identification and quantification of these side products necessitate the use of high-performance analytical techniques. The most prominent methods employed are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.
Data Presentation: Quantitative Comparison of Analytical Techniques
| Parameter | HPLC-UV/DAD | LC-MS/MS | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.05 - 2 µg/mL | 0.1 - 10 ng/mL | ~mg range for structural elucidation | ~µg/mL range |
| Limit of Quantitation (LOQ) | 0.14 - 10 µg/mL | 0.5 - 15 ng/mL | ~mg range for quantification | ~µg/mL range |
| Linearity (R²) | >0.999 | >0.99 | Not typically used for quantification of impurities | >0.99 |
| Precision (%RSD) | < 2% | < 15% | Not typically used for trace analysis | < 5% |
| Selectivity | Good, but co-elution is possible | Excellent, based on mass-to-charge ratio | Excellent for structural isomers | Excellent for charged and chiral compounds |
| Structural Elucidation | Limited (based on UV spectra) | Good (fragmentation patterns) | Excellent (definitive structure) | Limited |
| Primary Application | Routine quality control, quantification of known impurities | Identification of unknown impurities, high-sensitivity quantification | Definitive structural confirmation of isolated impurities | Analysis of charged impurities, chiral separations |
Mandatory Visualization
Signaling Pathway: Formation of Common Paclitaxel Side Products
The following diagram illustrates the formation of key side products through degradation pathways, which often mimic side reactions during synthesis and storage.
References
Safety Operating Guide
Personal protective equipment for handling (2R,3S)-boc-3-Phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (2R,3S)-Boc-3-Phenylisoserine, a key reagent in peptide synthesis and pharmaceutical development.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powder, a comprehensive PPE strategy is required to minimize exposure.[3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[4][5] | Protects eyes from dust particles and potential splashes of solutions containing the compound.[4][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A full-sleeved, buttoned laboratory coat is mandatory. For larger scale operations, a chemical-resistant apron over the lab coat is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | For fine powders, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges should be used, especially when weighing or transferring the powder outside of a fume hood.[7] | Prevents inhalation of fine particles which can cause respiratory irritation.[6] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan for Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure a spill kit appropriate for chemical powders is readily accessible.
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Gather and inspect all necessary PPE as outlined in the table above.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Once the compound is in solution, handle it with the same level of precaution, being mindful of potential splashes.
-
-
Post-Handling & Cleanup:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent solution.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl (2R,3S)-N-boc-3-phenylisoserine | CymitQuimica [cymitquimica.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. realsafety.org [realsafety.org]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. N-Benzoyl-(2R,3S)-3-phenylisoserine 98 132201-33-3 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
